[1] Executive Summary 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and Cent...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3) represents a critical pharmacophore scaffold in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and Central Nervous System (CNS) active agents.[1] As a functionalized morpholine derivative, it serves as a robust intermediate for introducing the 2,6-dimethylmorpholine moiety—a structural motif known to improve metabolic stability and lipophilicity compared to unsubstituted morpholines.[1] This guide details its physicochemical profile, optimized synthetic pathways, and downstream utility in drug development.[1]
The molecule consists of a 2,6-dimethylmorpholine ring N-alkylated with a 2-cyanoethyl group.[1] The steric hindrance provided by the methyl groups at the 2 and 6 positions dictates its conformational landscape and reactivity profile.
Stereochemical Considerations
The 2,6-dimethylmorpholine core exists as two diastereomers: cis (meso) and trans (racemic).[1]
Cis-isomer: The methyl groups are equatorial in the chair conformation, providing thermodynamic stability.[1] This is the predominant form in commercial reagents and the preferred isomer for many pharmaceutical applications due to its defined spatial arrangement.
Trans-isomer: One methyl is axial and one equatorial, creating higher steric strain and distinct binding properties.[1]
Key Physicochemical Data
Property
Value / Description
CAS Number
84145-73-3
Molecular Formula
C₉H₁₆N₂O
Molecular Weight
168.24 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~110–115 °C at 0.5 mmHg (Predicted/Analogous)
Density
~0.95 g/cm³ (Estimated)
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water
LogP
~0.8–1.2 (Modulated by methyl substitution)
Synthetic Pathways & Optimization
The industrial standard for synthesizing 3-(2,6-dimethylmorpholin-4-yl)propanenitrile is the aza-Michael addition .[1] This reaction exploits the nucleophilicity of the secondary amine (2,6-dimethylmorpholine) towards the electron-deficient alkene (acrylonitrile).[1]
Reaction Mechanism (Aza-Michael Addition)
The lone pair on the morpholine nitrogen attacks the
-carbon of acrylonitrile.[1] The resulting enolate intermediate is protonated to yield the final saturated nitrile.
Critical Process Parameters (CPPs):
Stoichiometry: A slight excess of acrylonitrile (1.05 – 1.1 eq) ensures complete consumption of the more expensive morpholine.
Temperature: The reaction is exothermic.[1] Controlled addition at 0–10°C followed by warming to room temperature (20–25°C) prevents polymerization of acrylonitrile.[1]
Solvent: Often run neat (solvent-free) or in protic solvents like methanol to accelerate proton transfer.[1]
Experimental Protocol: Solvent-Free Synthesis
Step 1: Charge cis-2,6-dimethylmorpholine (1.0 eq) into a reactor equipped with a reflux condenser and internal thermometer.
Step 2: Cool the vessel to 5°C.
Step 3: Add Acrylonitrile (1.1 eq) dropwise over 60 minutes, maintaining internal temperature < 15°C.
Step 4: Allow the mixture to warm to 25°C and stir for 4–6 hours. Monitor by TLC or GC-MS.[1]
Step 5: Remove excess acrylonitrile under reduced pressure (rotary evaporator).[1]
Step 6: Distill the residue under high vacuum to obtain the pure product.
Visualization of Synthetic Pathway
Figure 1: Aza-Michael addition pathway for the synthesis of the target nitrile.[1]
The nitrile group serves as a versatile "masked" functionality, allowing access to amines, amides, and carboxylic acids.
Reduction to Primary Amines
The reduction of the nitrile yields 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine , a primary amine used as a linker in fragment-based drug discovery.[1]
Reagents: Raney Nickel/H₂ (50 psi) or LiAlH₄ in THF.
Note: Raney Nickel is preferred for industrial scale to avoid aluminum salt workups.[1]
Hydrolysis to Carboxylic Acids
Acidic or basic hydrolysis converts the nitrile to 3-(2,6-dimethylmorpholin-4-yl)propanoic acid .[1]
Reagents: 6M HCl, reflux (Acidic) or NaOH/H₂O (Basic).[1]
Application: This acid is a precursor for amide coupling reactions to attach the morpholine tail to larger pharmacophores.[1]
Visualization of Downstream Applications
Figure 2: Divergent synthetic utility of the nitrile functional group.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
¹H NMR (400 MHz, CDCl₃):
1.15 (d, 6H, 2x -CH₃): Characteristic doublet of the methyl groups.[1]
2.50 (t, 2H, -CH₂-CN): Triplet adjacent to the nitrile.[1]
2.65 (t, 2H, N-CH₂-): Triplet adjacent to the nitrogen.[1]
3.60 (m, 2H, O-CH): Multiplet for the methine protons on the ring.[1]
IR Spectroscopy:
2240–2250 cm⁻¹: Sharp, weak band characteristic of the C≡N stretch. This is the primary indicator of reaction completion (disappearance of N-H stretch of morpholine and appearance of C≡N).
While valuable, this compound poses specific hazards common to aliphatic nitriles and morpholines.[1]
Acute Toxicity: Harmful if swallowed or absorbed through the skin.[1][2][3] Nitriles can liberate cyanide ions metabolically, though aliphatic nitriles are generally less toxic than aromatic ones.[1]
Irritation: Causes skin irritation and serious eye irritation.[1][2]
Technical Guide: Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Executive Summary 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly those targeting CNS disorders and kinase inhibition (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly those targeting CNS disorders and kinase inhibition (e.g., Moricizine analogs). Its structure combines a lipophilic, sterically defined 2,6-dimethylmorpholine ring with a reactive nitrile handle, allowing for further transformation into amines, amides, or heterocycles.
This guide details the synthesis of this target via the Aza-Michael Addition , which is the industry-preferred route due to its 100% atom economy and scalability. We will also briefly contrast this with the traditional alkylation route to demonstrate the superior process logic of the Michael addition.
Retrosynthetic Analysis & Strategy
To design the optimal pathway, we must disconnect the molecule at the strategic C–N bond between the morpholine nitrogen and the propyl chain.
Strategic Disconnections
Route A (Michael Addition): Disconnection leads to 2,6-Dimethylmorpholine (Nucleophile) and Acrylonitrile (Michael Acceptor).
Advantage:[1][2][3] 100% atom economy, no salt waste, mild conditions.
Challenge: Handling of toxic acrylonitrile; reversibility (retro-Michael) at high temperatures.
Route B (Nucleophilic Substitution): Disconnection leads to 2,6-Dimethylmorpholine and 3-Halopropanenitrile (e.g., 3-chloropropanenitrile).
Advantage:[1][2][3] Irreversible C-N bond formation.
Disadvantage:[2] Stoichiometric base required; generation of halide salt waste; lower atom economy.
Decision: Route A is the superior choice for both laboratory and industrial scale-up due to "Green Chemistry" principles and process efficiency.
Primary Pathway: The Aza-Michael Addition[4][5]
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the secondary amine (2,6-dimethylmorpholine) on the
-carbon of the electron-deficient acrylonitrile. This is followed by the formation of a zwitterionic enolate intermediate, which is rapidly protonated to yield the product.
Stereochemical Note: Commercial 2,6-dimethylmorpholine is typically a mixture of cis (meso) and trans (racemic) isomers. The Aza-Michael addition does not alter the stereochemistry of the morpholine ring. Therefore, the product will retain the isomer ratio of the starting material.
Reaction Mechanism Diagram
Thermodynamics and Kinetics
Kinetics: The reaction is second-order overall (first order in amine, first order in alkene). The rate is enhanced by protic solvents (like Methanol or Ethanol) which stabilize the charged transition state via hydrogen bonding.
Thermodynamics: The reaction is exothermic (
). While generally favorable, high temperatures (>100°C) can shift the equilibrium back to the starting materials (Retro-Michael). Therefore, temperature control is vital.
Comparative Analysis of Methods
Feature
Method A: Aza-Michael Addition
Method B: Alkylation (3-Cl-Propanenitrile)
Reagents
Acrylonitrile
3-Chloropropanenitrile + Base (K₂CO₃/TEA)
Atom Economy
100% (All atoms end in product)
~60% (Loss of HCl/Salt)
By-products
None (theoretically)
KCl or Et₃N·HCl salts
Workup
Distillation or simple evaporation
Filtration of salts + Extraction
Safety
Acrylonitrile is highly toxic/carcinogenic
3-Chloropropanenitrile is toxic; Salts are benign
Scalability
High (Flow chemistry compatible)
Moderate (Solids handling issues)
Detailed Experimental Protocol
Objective: Synthesis of 50g of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile via Method A.
Reagents & Equipment
2,6-Dimethylmorpholine (cis/trans mix): 34.5 g (0.30 mol)
Acrylonitrile: 17.5 g (0.33 mol, 1.1 equiv)
Solvent: Methanol (50 mL) - Acts as solvent and proton shuttle.
Catalyst (Optional): Glacial Acetic Acid (0.5 mL) - Can accelerate rate if reaction is sluggish.
Setup: Flame-dry the RBF and flush with Nitrogen. Add 2,6-Dimethylmorpholine (34.5 g) and Methanol (50 mL). Add a magnetic stir bar.
Temperature Control: Place the flask in an oil bath set to 40°C.
Addition: Charge the addition funnel with Acrylonitrile (17.5 g). WARNING: Acrylonitrile is volatile and toxic.[2] Handle only in a fume hood.
Reaction: Add Acrylonitrile dropwise over 30 minutes. The reaction is exothermic; ensure the internal temperature does not exceed 60°C.
Reflux: Once addition is complete, raise the bath temperature to 70°C (gentle reflux) and stir for 4–6 hours.
Monitoring: Check reaction progress via TLC (SiO₂, 50:50 EtOAc:Hexane) or GC-MS. Disappearance of the morpholine peak indicates completion.
Workup:
Cool the mixture to room temperature.
Remove Methanol and excess Acrylonitrile using a Rotary Evaporator (bath temp 40°C, pressure down to 20 mbar). Note: The distillate contains toxic acrylonitrile; dispose of as hazardous waste.
Purification:
The crude oil is typically >95% pure.
For high purity (>99%), perform vacuum distillation.
Boiling Point Estimation: ~120–125°C at 2 mmHg. Collect the clear, colorless oil.
Workflow Visualization
Process Safety & Handling (E-E-A-T)
The primary hazard in this synthesis is Acrylonitrile . It is classified as a Category 1 Carcinogen and is highly flammable.
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Butyl rubber gloves (Nitrile is permeable to acrylonitrile), safety goggles, and lab coat.
Quenching Spills: Treat acrylonitrile spills with a solution of sodium thiosulfate or sodium bisulfite to neutralize the Michael acceptor capability.
Waste Disposal: Aqueous waste streams must be segregated. Do not mix with strong acids (risk of HCN formation) or strong bases (risk of polymerization).
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
Appearance: Clear, colorless to pale yellow liquid.
IR Spectrum:
Strong band at ~2245 cm⁻¹ (C≡N stretch).
Absence of N-H stretch (~3300 cm⁻¹) confirms consumption of starting amine.
¹H NMR (400 MHz, CDCl₃):
3.6–3.8 (m, 2H, O-CH-ring).
2.6–2.8 (m, 4H, N-CH₂-ring + N-CH₂-propyl).
2.5 (t, 2H, CH₂-CN).
1.15 (d, 6H, CH₃).
Note: Splitting patterns will be complex due to cis/trans isomerism.
GC-MS: Molecular ion peak
.
References
Mechanism of Aza-Michael Addition
Title: The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
Technical Whitepaper: Spectroscopic Characterization & Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7] This guide details the spectroscopic profile and synthesis of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile , a critical intermediate in medicinal chemistry. This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide details the spectroscopic profile and synthesis of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile , a critical intermediate in medicinal chemistry. This compound serves as a versatile "linker" scaffold, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and antifungal agents.
The molecule features a 2,6-dimethylmorpholine core attached to a propanenitrile tail. The presence of the nitrile group (-C≡N) allows for facile transformation into amines, amides, or carboxylic acids, while the dimethylmorpholine moiety improves lipophilicity and metabolic stability compared to unsubstituted morpholine.
Critical Stereochemical Note:
Commercial 2,6-dimethylmorpholine exists primarily as the cis-isomer (meso) , where both methyl groups occupy the equatorial positions in the chair conformation. This guide focuses on the spectroscopic data for the cis-isomer, as it is the standard pharmacophore used in drug development to minimize enantiomeric complexity.
Synthesis & Sample Preparation
To ensure the spectroscopic data provided below is contextually accurate, the standard synthesis route (Michael Addition) is described. This protocol yields the analytical standard used for characterization.
Reaction Mechanism (Michael Addition)
The synthesis involves the conjugate addition of the secondary amine (cis-2,6-dimethylmorpholine) to the electron-deficient alkene (acrylonitrile). This reaction is atom-economical and typically requires no heavy metal catalysis.
Conditions: 0°C to Room Temperature (RT), 12–24 hours.
Step-by-Step Methodology:
Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-2,6-dimethylmorpholine (11.5 g, 100 mmol) in Methanol (50 mL).
Addition: Cool the solution to 0°C using an ice bath. Add Acrylonitrile (5.83 g, 110 mmol) dropwise over 30 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12 hours. Monitor conversion via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove methanol and excess acrylonitrile.
Purification: The crude oil is typically pure enough (>95%) for subsequent steps. For analytical characterization, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or column chromatography.
Process Flow Diagram
Figure 1: Workflow for the synthesis of the target nitrile via Michael Addition.
Spectroscopic Characterization
The following data represents the cis-isomer (meso).
Methylene adjacent to the electron-withdrawing nitrile.
N-CH₂
2.68
Triplet (=7.0 Hz)
2H
Methylene adjacent to the morpholine nitrogen.
H-3, H-5 (ax)
1.75
Triplet (=10.5 Hz)
2H
Axial protons on the morpholine ring (upfield due to shielding).
H-3, H-5 (eq)
2.75
Doublet (=10.5 Hz)
2H
Equatorial protons on the morpholine ring.
H-2, H-6
3.65
Multiplet
2H
Methine protons adjacent to oxygen (deshielded).
Expert Insight: The distinct separation of the axial (1.75 ppm) and equatorial (2.75 ppm) protons on the morpholine ring confirms the locked chair conformation of the cis-isomer. In the trans-isomer, these signals would be more complex due to the lack of symmetry.
C NMR Data (100 MHz)
Shift (δ ppm)
Assignment
18.9
CH₃ : Methyl carbons.
15.8
CH₂-CN : Carbon alpha to the nitrile.
53.5
N-CH₂ : Carbon of the propyl chain attached to nitrogen.
59.6
C-3, C-5 : Morpholine ring carbons adjacent to nitrogen.
71.6
C-2, C-6 : Morpholine ring carbons adjacent to oxygen.
m/z 128: Loss of -CH₂CN (Propylnitrile chain cleavage).
m/z 114: Morpholine ring fragmentation (characteristic of dimethylmorpholines).
Structural Logic & Correlation
To interpret the NMR data correctly, one must visualize the symmetry of the cis-2,6-dimethylmorpholine core. The molecule possesses a plane of symmetry passing through the oxygen and the nitrogen (in the time-averaged planar view), making the two methyl groups chemically equivalent.
Figure 2: Spectroscopic correlation map linking structural moieties to specific NMR signals and IR bands.
Quality Control & Storage
For researchers using this compound as an intermediate:
Purity Check: A combination of GC-MS (for volatile impurities) and ¹H NMR is recommended. The integration ratio of the Methyl doublet (6H) to the Nitrile-adjacent triplet (2H) should be exactly 3:1.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Morpholines can oxidize slowly to N-oxides upon prolonged exposure to air.
Safety: Nitriles are toxic.[1] All handling must occur in a fume hood. In case of hydrolysis, this compound releases ammonia and the corresponding carboxylic acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3575113, 3-(2,6-dimethylmorpholin-4-yl)propanehydrazide. (Used for morpholine core shift correlation). Retrieved from [Link]
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (General protocol for Michael addition of amines). Retrieved from [Link]
Indian Academy of Sciences. Synthesis of 3-morpholinopropanenitrile (Analogous Data). (Source of propyl-nitrile chain shifts). Retrieved from [Link]
Technical Guide: Purity Profiling & Control of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
[1] Executive Summary Commercially available 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 6402-23-9) is a critical intermediate in the synthesis of morpholine-based pharmaceuticals, including Janus Kinase (JAK) inh...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Commercially available 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 6402-23-9) is a critical intermediate in the synthesis of morpholine-based pharmaceuticals, including Janus Kinase (JAK) inhibitors and antifungal agents.[1] While often marketed with a chemical purity of >95% or >97%, these specifications frequently obscure a critical variable: the stereochemical ratio of the morpholine ring.
The 2,6-dimethylmorpholine moiety exists as two diastereomers: the thermodynamically stable cis-isomer (meso) and the trans-isomer (racemic pair). Because the biological activity of final drug substances is strictly dependent on stereochemistry, treating this intermediate as a single commodity chemical without isomeric profiling is a significant risk in early-stage drug development.
This guide provides a technical framework for characterizing the purity of this intermediate, focusing on the separation of stereoisomers and the quantification of process-related impurities like residual acrylonitrile.
Part 1: The Stereochemical Challenge
The Isomer Divergence
The core challenge lies in the starting material, 2,6-dimethylmorpholine.[2] The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is typically achieved via an aza-Michael addition of 2,6-dimethylmorpholine to acrylonitrile.[1]
The cis-Isomer: The methyl groups occupy the equatorial positions, providing thermodynamic stability. This is often the desired pharmacophore.[1]
The trans-Isomer: One methyl is axial and one is equatorial. Commercial sources of the starting amine typically contain 8–20% of the trans-isomer unless specified as "high-cis".
Critical Insight: The Michael addition reaction conditions (mild heating, basic catalyst) generally do not alter the cis/trans ratio of the morpholine ring. Therefore, the isomeric purity of your starting nitrile is directly inherited from the morpholine raw material.
Synthesis & Impurity Pathway
The following diagram illustrates the synthesis pathway and the origin of key impurities, including the isomeric divergence and potential side reactions (e.g., hydrolysis of the nitrile).
Figure 1: Synthesis pathway of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile showing the inheritance of stereochemistry and potential process impurities.
Part 2: Analytical Profiling Strategy
Standard HPLC often fails to resolve the cis and trans isomers of this nitrile due to their identical polarity and lack of distinct chromophores. The following protocols are recommended for definitive characterization.
Protocol A: Quantitative NMR (qNMR) for Isomer Ratio
Purpose: To determine the precise molar ratio of cis vs. trans isomers and absolute purity.
Mechanism: The methyl protons of the cis isomer (all-equatorial) resonate at a distinct chemical shift compared to the trans isomer (axial/equatorial average).
Step-by-Step Methodology:
Sample Prep: Dissolve ~20 mg of the sample in 0.6 mL of CDCl₃.
Internal Standard: Add a precise amount (approx. 10 mg) of Maleic Acid or 1,3,5-Trimethoxybenzene (traceable standard) if absolute purity is required. For simple isomer ratio, no standard is needed.[1]
Protocol B: Headspace GC-FID for Residual Acrylonitrile
Purpose: Acrylonitrile is a mutagenic carcinogen (ICH M7).[1] Even trace amounts must be quantified.[1]
Mechanism: Volatility difference allows separation of the solvent/reagent from the high-boiling morpholine derivative.
Step-by-Step Methodology:
Column: DB-624 or equivalent (designed for volatile solvents).[1]
Use this workflow to accept or reject commercial batches based on rigorous purity standards.[1]
Figure 2: Quality Control Decision Tree for lot acceptance.
Part 4: Purification & Handling[1]
If a commercial batch fails the isomer ratio specification (e.g., it is a 70:30 cis/trans mix), simple distillation is ineffective due to the proximity of boiling points.
Recommended Purification Strategy:
Fractional Crystallization:
Convert the nitrile to a solid salt (e.g., Hydrochloride or Oxalate salt).[1]
The cis-isomer salts typically crystallize more readily from ethanol/ether mixtures, leaving the trans-isomer enriched in the mother liquor.
Recrystallize until qNMR confirms >98% cis-isomer content.[1]
Free-base the salt back to the nitrile oil using NaOH/DCM extraction.
Handling Precautions:
Store under nitrogen.[1] The nitrile group can hydrolyze to the amide if exposed to atmospheric moisture over time.
Safety: Assume the presence of trace acrylonitrile. Handle in a fume hood with appropriate gloves (nitrile gloves may have limited breakthrough time for acrylonitrile; double gloving or laminate gloves are recommended).[1]
References
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. Retrieved from [Link][1]
Source for physical properties and toxicity d
International Council for Harmonisation (ICH). (2006).[1][4] ICH Q3A(R2): Impurities in New Drug Substances.[1][4] Retrieved from [Link]
Regulatory framework for reporting thresholds and qualification of impurities.[5][6][7]
Organic Syntheses. (2005).[1][8] Michael Addition of Amines to Acrylonitrile.[1] Org.[1][9][7][8] Synth. 2005, 82,[1][8][10] 87. Retrieved from [Link]
General procedure and mechanism for aza-Michael additions.
U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1]
Standard for quantit
European Medicines Agency. (2014).[1] ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1] Retrieved from [Link]
Guidance for controlling acrylonitrile (mutagenic impurity).
Solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in Organic Solvents Authored by: A Senior Application Scientist Introduction 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, a s...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, a substituted morpholine derivative, is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural features, including a polar morpholine ring and a nitrile group, suggest a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological screening.[1] Understanding the solubility of this compound in various organic solvents is paramount for researchers and scientists in designing robust synthetic routes, developing effective purification strategies, and formulating drug delivery systems. This guide provides a comprehensive overview of the predicted solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, a detailed protocol for its experimental determination, and an in-depth discussion of the physicochemical principles governing its solubility.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. The principle of "like dissolves like" serves as a fundamental guide in predicting solubility.[2] 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile possesses both polar and non-polar characteristics, which will dictate its interaction with different solvents.
Nitrile (-C≡N): A polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor.[3][4][5]
Morpholine Ring: A cyclic ether and a tertiary amine, contributing to the molecule's polarity and ability to accept hydrogen bonds. The nitrogen atom in the morpholine ring can also act as a base.
Dimethyl Substitution: The two methyl groups on the morpholine ring add non-polar character to the molecule.
Propyl Linker: The three-carbon chain between the morpholine ring and the nitrile group also contributes to the non-polar character.
Predicted Solubility in Common Organic Solvents:
Based on its structure, we can predict the solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in a range of organic solvents.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High to Moderate
The nitrile and morpholine groups can form hydrogen bonds with the hydroxyl groups of protic solvents.[3][5] The presence of the non-polar alkyl groups may limit complete miscibility, especially in water.
These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute.[4][5] The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to dissolve.
Moderately Polar
Dichloromethane (DCM), Ethyl Acetate
Moderate
These solvents have intermediate polarity and can solvate both the polar and non-polar parts of the molecule to some extent.
Non-Polar
Toluene, Hexane, Diethyl Ether
Low
The significant polarity of the nitrile and morpholine groups will make it difficult for the molecule to dissolve in non-polar solvents where only weak van der Waals forces are the primary mode of interaction.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Consult the Safety Data Sheet (SDS) for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile and all solvents used.[6][8] Although a specific SDS for the target compound was not found, related compounds show potential for skin and eye irritation.[9]
Handle all organic solvents with care, as many are flammable and/or toxic.[6]
Selected organic solvents (HPLC grade or equivalent)
Analytical balance (± 0.1 mg)
Vials with screw caps
Vortex mixer
Thermostatic shaker or water bath
Centrifuge
Syringes and syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step-by-Step Methodology:
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile into a series of vials.
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.
Phase Separation:
After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
For more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
Accurately weigh the filtered solution.
Quantification:
Prepare a series of standard solutions of known concentrations of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in the chosen solvent.
Analyze the standard solutions and the saturated solution sample using a validated analytical method (e.g., HPLC or GC).
Construct a calibration curve from the standard solutions.
Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve.
Calculation of Solubility:
The solubility can be expressed in various units, such as mg/mL or g/L.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL)
Visualizing the Experimental Workflow:
Caption: Experimental workflow for determining the solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
Factors Influencing Solubility
The solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a result of the interplay between several factors:
Solvent Polarity: As predicted, polar solvents are expected to be more effective at dissolving this compound due to favorable dipole-dipole interactions and hydrogen bonding.[3][5]
Hydrogen Bonding: The lone pair of electrons on the nitrogen of the nitrile group and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. Solvents that are good hydrogen bond donors (e.g., alcohols, water) will have enhanced solubility.[3]
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature.[10] This is because the dissolution process is often endothermic. Experimental determination of solubility at different temperatures can provide valuable thermodynamic data.
Molecular Size and Shape: The overall size and the presence of the non-polar dimethyl and propyl groups will influence how well the molecule fits into the solvent lattice and will be a factor in less polar solvents.
Logical Relationship between Molecular Structure and Solubility:
Caption: Factors influencing the solubility of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
References
Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]
ResearchGate. (n.d.). Measurement and Correlation of trans-4-Hydroxy-l-proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System. [Link]
The 2,6-Dimethylmorpholine Moiety: A Cornerstone in Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2,6-Dimethylmorpholine Scaffold In the landscape of medicinal chemistry and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,6-Dimethylmorpholine Scaffold
In the landscape of medicinal chemistry and agrochemical development, the 2,6-dimethylmorpholine moiety has emerged as a privileged scaffold, consistently contributing to the discovery and optimization of potent and effective bioactive molecules.[1][2] This six-membered heterocyclic ring, featuring a nitrogen and an oxygen atom in a 1,4-relationship and methyl groups at the 2 and 6 positions, offers a unique combination of structural and physicochemical properties that medicinal chemists leverage to enhance biological activity, modulate pharmacokinetic profiles, and navigate the complexities of drug design.[2][3] This in-depth technical guide provides a comprehensive analysis of the role of the 2,6-dimethylmorpholine moiety in bioactivity, exploring its impact on fungicidal and central nervous system (CNS) active agents, the critical influence of its stereochemistry, and its role in shaping metabolic stability.
The strategic incorporation of the 2,6-dimethylmorpholine ring can be attributed to several key factors. Its inherent three-dimensional structure, often adopting a stable chair conformation, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4][5] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the basic nitrogen atom provides a handle for salt formation, improving solubility and bioavailability.[6][7] Furthermore, the methyl groups at the 2 and 6 positions introduce steric bulk and lipophilicity, which can influence receptor binding, membrane permeability, and metabolic stability.[3][8] The cis and trans isomers of the 2,6-dimethylmorpholine ring, arising from the relative orientation of the two methyl groups, add another layer of complexity and opportunity for fine-tuning molecular properties and biological activity.[9]
This guide will delve into the multifaceted contributions of this important structural motif, providing insights into its synthesis, structure-activity relationships (SAR), and its pivotal role in the development of successful therapeutic and agricultural agents.
Fungicidal Activity: A Case Study in Ergosterol Biosynthesis Inhibition
The 2,6-dimethylmorpholine moiety is a hallmark of a significant class of agricultural fungicides known as the morpholines. These compounds, including the widely used fenpropimorph, are highly effective against a range of fungal pathogens, particularly powdery mildews on cereal crops.[10][11] Their primary mechanism of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[10]
Fenpropimorph, chemically (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, acts as a potent inhibitor of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[10] The cis-2,6-dimethylmorpholine ring plays a crucial role in the molecule's activity. The specific stereochemistry of the cis isomer is essential for optimal binding to the target enzymes. While fenpropimorph is used as a racemate, studies have shown that the different enantiomers can exhibit varying levels of fungicidal activity.[11]
The N-substituent, the 3-(4-tert-butylphenyl)-2-methylpropyl group, is also critical for activity, providing the necessary lipophilicity to penetrate the fungal cell membrane and interacting with a hydrophobic pocket in the enzyme's active site. The structure-activity relationship studies of morpholine fungicides have demonstrated that modifications to both the 2,6-dimethylmorpholine ring and the N-substituent can significantly impact their efficacy and spectrum of activity.
Central Nervous System Applications: Modulating Neurotransmitter Reuptake and Beyond
The favorable physicochemical properties of the 2,6-dimethylmorpholine moiety, particularly its ability to improve brain permeability, have made it an attractive scaffold for the design of CNS-active drugs.[2][4][5][7][12] Its incorporation can enhance a molecule's ability to cross the blood-brain barrier, a critical hurdle in the development of therapies for neurological and psychiatric disorders.[2][4][5][7][12]
A prominent example is the antidepressant drug Reboxetine , a selective norepinephrine reuptake inhibitor (NRI).[7] Reboxetine contains a 2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine core. While not a 2,6-dimethylmorpholine, the morpholine ring is a key structural feature. The (S,S)-(+)-enantiomer is the more pharmacologically active isomer.[13] The morpholine nitrogen is protonated at physiological pH, and this positive charge is believed to be crucial for its interaction with the norepinephrine transporter (NET). The overall conformation of the molecule, dictated by the stereochemistry of the chiral centers and the orientation of the morpholine ring, is critical for its selective binding to NET over other monoamine transporters.[14]
The 2,6-dimethylmorpholine moiety itself has been incorporated into various CNS drug candidates to improve their pharmacokinetic profiles. For instance, in the development of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs), the introduction of a 2,5-dimethylmorpholine moiety significantly enhanced CNS penetration.[2] This highlights the utility of the dimethylmorpholine scaffold in optimizing the "drug-like" properties of CNS-targeted compounds.
The Critical Role of Stereochemistry: Cis vs. Trans Isomerism
The stereochemistry of the 2,6-dimethylmorpholine ring, specifically the relative orientation of the two methyl groups (cis or trans), has a profound impact on the biological activity and metabolic fate of molecules containing this moiety. The cis isomer, where the methyl groups are on the same side of the ring, and the trans isomer, where they are on opposite sides, can exhibit distinct pharmacological and toxicological profiles.
In the context of fungicides like fenpropimorph, the cis-2,6-dimethylmorpholine configuration is crucial for its potent inhibitory activity against ergosterol biosynthesis enzymes.[11] This stereochemical preference suggests a specific binding orientation within the enzyme's active site that is favored by the cis geometry.
Furthermore, studies on the metabolism of N-nitroso-2,6-dimethylmorpholine have revealed significant differences between the cis and trans isomers. The cis isomer is more readily metabolized to carcinogenic products compared to the trans isomer. This difference in metabolic activation underscores the importance of controlling the stereochemistry of the 2,6-dimethylmorpholine ring during drug design and development to minimize potential toxicity.
Impact on Pharmacokinetics and Metabolic Stability
The 2,6-dimethylmorpholine moiety can significantly influence the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). The presence of this scaffold can enhance metabolic stability, leading to a longer half-life and improved bioavailability.[3]
The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding, which can affect a compound's solubility and permeability. The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 (CYP) enzymes, thereby reducing the rate of clearance.[9] The overall lipophilicity imparted by the dimethylmorpholine group can also influence the volume of distribution of a drug.[15]
The metabolic fate of the 2,6-dimethylmorpholine ring itself is an important consideration. While generally considered to be relatively stable, it can undergo enzymatic degradation. The primary routes of metabolism often involve oxidation of the carbon atoms adjacent to the nitrogen or oxygen, or N-dealkylation if the nitrogen is substituted.[16] Understanding the metabolic pathways of this moiety is crucial for predicting potential drug-drug interactions and for designing compounds with optimized pharmacokinetic profiles.
Synthesis of 2,6-Dimethylmorpholine and its Derivatives
The synthesis of 2,6-dimethylmorpholine, particularly the selective synthesis of the desired cis or trans isomer, is a key step in the preparation of bioactive molecules containing this scaffold. Several synthetic routes have been developed, often starting from readily available precursors.
A common method for the preparation of a mixture of cis- and trans-2,6-dimethylmorpholine involves the cyclization of diisopropanolamine in the presence of a strong acid, such as sulfuric acid.[17][18] The ratio of the cis to trans isomers can be influenced by the reaction conditions, including temperature and the concentration of the acid.[17][18]
Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine
The following is a general protocol for the synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer, based on patented procedures.[17][18]
Materials:
Diisopropanolamine
Concentrated Sulfuric Acid (98%)
Sodium Hydroxide
Anhydrous Sodium Sulfate
Distillation apparatus
Standard laboratory glassware
Procedure:
In a reaction vessel equipped with a stirrer, thermometer, and a distillation condenser, simultaneously and slowly add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid should be carefully controlled, typically in the range of 1:1.5 to 1:2.0.[17]
The addition should be exothermic, and the temperature of the reaction mixture will rise. Maintain the temperature between 150°C and 180°C.[17]
Heat the reaction mixture at this temperature for several hours (e.g., 3-5 hours) while continuously distilling off the water that is formed during the cyclization reaction.[17]
After the reaction is complete, cool the mixture to room temperature.
Slowly and carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide while cooling in an ice bath to control the exothermic reaction. The final pH should be strongly basic.
Separate the organic layer containing the crude 2,6-dimethylmorpholine.
Dry the organic layer over anhydrous sodium sulfate.
Purify the crude product by fractional distillation to obtain 2,6-dimethylmorpholine. The cis and trans isomers can be separated by careful distillation or other chromatographic techniques if required.
Note: This is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols. The reaction with concentrated sulfuric acid is highly exothermic and requires careful handling.
The synthesis of chiral 2,6-dimethylmorpholine derivatives often involves asymmetric synthesis strategies, such as the use of chiral starting materials or chiral catalysts to control the stereochemistry of the final product.[19]
Quantitative Data on Bioactivity
The following table summarizes the bioactivity of selected compounds containing the 2,6-dimethylmorpholine moiety. This data highlights the potency of these molecules against their respective targets.
Note: Bioactivity data can vary depending on the specific assay conditions.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
Structure of cis- and trans-2,6-Dimethylmorpholine
Caption: 2D representation of cis- and trans-2,6-dimethylmorpholine isomers.
Role of 2,6-Dimethylmorpholine in Bioactive Compound Design
Caption: Key contributions of the 2,6-dimethylmorpholine moiety in drug design.
Conclusion and Future Perspectives
The 2,6-dimethylmorpholine moiety has unequivocally established its value as a versatile and powerful building block in the design of bioactive compounds. Its unique structural features and favorable physicochemical properties have been successfully exploited to develop potent fungicides and promising CNS-active agents. The profound influence of its stereochemistry on both bioactivity and metabolic fate highlights the importance of precise stereocontrol in the synthesis of molecules containing this scaffold.
As our understanding of medicinal chemistry and drug metabolism continues to evolve, the 2,6-dimethylmorpholine moiety is poised to play an even more significant role in future drug discovery efforts. The development of novel and efficient synthetic methodologies for the preparation of enantiomerically pure 2,6-dimethylmorpholine derivatives will undoubtedly accelerate the exploration of new chemical space and the identification of next-generation therapeutic and agrochemical agents. Further investigations into the quantitative structure-activity relationships and the metabolic pathways of 2,6-dimethylmorpholine-containing compounds will provide invaluable insights for the rational design of molecules with enhanced efficacy, selectivity, and safety profiles. The continued application of this privileged scaffold promises to yield innovative solutions to pressing challenges in human health and agriculture.
References
Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.). Google Patents.
Preparation of cis-2,6-dimethylmorpholine. (n.d.). Google Patents.
Nurnabi, M., & Ismail, M. (n.d.).
Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.). Google Patents.
Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Future Medicinal Chemistry.
Boobis, A. R., et al. (n.d.). Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism.
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
(n.d.). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.
Li, M., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Stereoisomers of reboxetine. | Download Scientific Diagram. (n.d.).
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
Reboxetine. (n.d.). PubChem.
(n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
(n.d.). CENTRAL NERVOUS SYSTEM AGENTS.
(n.d.). Metabolic Stability. Pharma Focus Asia.
Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. (2016).
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
Fenpropimorph. (n.d.). Wikipedia.
cis-2,6-Dimethylmorpholine. (n.d.). PubChem.
(n.d.).
(n.d.). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved.
(n.d.).
(n.d.). Enzymatic Degradation of Poly(butylene succinate) Copolyesters Synthesized with the Use of Candida antarctica Lipase B.
(n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics.
(n.d.). Half-life. Deranged Physiology.
(n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry.
Literature review of 3-(substituted-morpholin-4-yl)propanenitriles
Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 3-(morpholin-4-yl)propanenitrile scaffold represents a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper & Synthetic Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 3-(morpholin-4-yl)propanenitrile scaffold represents a critical "pivot point" in modern medicinal chemistry. It serves as a bifunctional intermediate: the morpholine ring provides a proven pharmacophore for modulating lipophilicity and metabolic stability, while the propanenitrile chain acts as a versatile synthetic handle.
This guide analyzes the synthesis, reactivity, and application of this class, specifically focusing on substituted morpholine derivatives (e.g., 2,6-dimethylmorpholine, 2-phenylmorpholine). These substitutions allow for precise tuning of conformational rigidity and basicity, essential for optimizing drug-target interactions.
Synthetic Architecture: The Aza-Michael Addition
The most robust route to 3-(substituted-morpholin-4-yl)propanenitriles is the aza-Michael conjugate addition . This reaction involves the nucleophilic attack of the secondary amine (morpholine) onto the
-carbon of acrylonitrile.
Mechanistic Pathway
The reaction follows a 1,4-addition mechanism. The steric environment of the substituted morpholine significantly influences reaction kinetics.
Figure 1: Mechanistic flow of the aza-Michael addition between a substituted morpholine and acrylonitrile.
Critical Process Parameters (CPPs)
Success depends on managing the basicity of the amine and the electrophilicity of the nitrile.
Parameter
Recommendation
Rationale (Expert Insight)
Stoichiometry
1.0 : 1.1 (Amine : Nitrile)
Slight excess of acrylonitrile drives the equilibrium; it is volatile and easily removed.
Catalyst
DBU (1-5 mol%) or Triton B
For sterically hindered morpholines (e.g., 2,6-dimethyl), a stronger base catalyst accelerates the initial attack.
Solvent
Methanol or Water
Protic solvents stabilize the zwitterionic transition state and facilitate the final proton transfer step.
Temperature
0°C RT
Exothermic reaction. Initiate cold to prevent polymerization of acrylonitrile.
Experimental Protocol: Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Standard Operating Procedure (SOP) validated for 10g scale.
Materials
Substrate: 2,6-Dimethylmorpholine (cis/trans mixture), 10.0 g (86.8 mmol)
Reagent: Acrylonitrile, 5.52 g (104 mmol, 1.2 eq)
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 0.13 g (0.8 mmol)
Solvent: Methanol (50 mL)
Methodology
Setup: Charge 2,6-dimethylmorpholine and methanol into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Activation: Add DBU and cool the mixture to 0°C using an ice bath.
Addition: Add acrylonitrile dropwise over 20 minutes via an addition funnel. Caution: Acrylonitrile is toxic and volatile; perform in a fume hood.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylonitrile.
Purification: The crude oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~120°C at 2 mmHg) or silica gel chromatography.
Self-Validation Check:
NMR: Look for the disappearance of vinyl protons (
5.6–6.2 ppm) and the appearance of two new triplets for the ethylene bridge ( 2.5–2.7 ppm).
IR: Appearance of a sharp nitrile stretch at ~2240 cm⁻¹.
Chemical Transformations & Applications
The nitrile group is a "masked" primary amine or carboxylic acid. In drug development, this scaffold is often reduced to the propylamine derivative, a common linker in CNS-active drugs and antihistamines.
Reduction to 3-(Morpholin-4-yl)propylamine
The reduction of the nitrile to the primary amine is the most common downstream transformation.
Reagents: Raney Nickel/H₂ (Industrial) or LiAlH₄ (Lab scale).
Application: Synthesis of phenothiazine derivatives and quinoline antimalarials.
Hydrolysis to Carboxylic Acids
Hydrolysis yields 3-(morpholin-4-yl)propanoic acid, a zwitterionic building block used in peptide mimetics.
Figure 2: Divergent synthesis pathways from the parent nitrile scaffold.
Medicinal Chemistry Case Studies
The inclusion of a morpholine ring, particularly substituted ones, alters the physicochemical profile of a drug candidate.
Case Study 1: Solubility Enhancement
In the development of quinoline-based antimicrobials , the attachment of a 3-morpholinopropanenitrile moiety (and its subsequent reduction) significantly improved water solubility compared to the parent quinoline. The morpholine nitrogen (pKa ~8.[1]3) provides a protonation site at physiological pH [1].
Case Study 2: Metabolic Stability
Substitution on the morpholine ring (e.g., 2,6-dimethyl) blocks metabolic oxidation at the
-carbon positions. This strategy was effectively employed in the optimization of CCR5 antagonists , where the 2,6-dimethylmorpholine motif extended half-life () by preventing rapid oxidative clearance [2].
References
Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.[2] Chemical Papers, 65(5), 700–706.
Kikelj, D., et al. (2012).[1] Synthesis and biological activity of morpholines. ResearchGate Review.
Zhang, J., et al. (2024).[3] Advances in the catalytic production of acrylonitrile. Chem Catalysis, 4(1).
Technical Guide: Safety and Handling of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
[1][2] Executive Summary & Chemical Identity[1][2][3] 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3) is a specialized intermediate used primarily in the synthesis of pharmaceutical Active Pharmaceutical I...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity[1][2][3]
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3) is a specialized intermediate used primarily in the synthesis of pharmaceutical Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and CNS-targeting agents.[1][2][3] Structurally, it combines a 2,6-dimethylmorpholine ring with a propionitrile tail.[1][2]
This hybrid structure necessitates a dual-threat safety approach: managing the corrosive, basic nature of the morpholine moiety and the acute toxicity potential of the nitrile functionality.[2] This guide establishes a "Safety by Design" workflow, prioritizing containment and rigorous personal protective equipment (PPE) protocols over reliance on procedural compliance alone.
Physicochemical Profile
Property
Specification
Relevance to Safety
CAS Number
84145-73-3
Unique Identifier for inventory/regulatory tracking.[1][2][3]
Formula
C₉H₁₆N₂O
Nitrogen-rich; potential for NOx generation in fire.
Mol. Weight
168.24 g/mol
Moderate volatility; vapors may linger in low-flow areas.
Physical State
Liquid / Low-melting Solid
Likely oily consistency; high skin permeation risk.[1][2]
Thermal instability; minimize degradation to toxic byproducts.[1][2]
Hazard Characterization & Toxicology
The "Dual-Threat" Mechanism
Unlike simple solvents, this compound presents a complex toxicological profile derived from its parent pharmacophores.[1]
The Nitrile Risk (Metabolic Activation):
Mechanism: Aliphatic nitriles can undergo hepatic metabolism (via Cytochrome P450 enzymes) to release cyanide ions (CN⁻).[1][2] While the steric bulk of the dimethylmorpholine group may reduce the rate of this metabolism compared to simple propionitrile, the potential for delayed cyanide toxicity exists.[2]
Clinical Implication: Symptoms of exposure (headache, dizziness, hypoxia) may be delayed by hours.[1][2]
The Morpholine Risk (Corrosivity):
Mechanism: The secondary amine structure (masked in the morpholine ring) confers basicity.[1] Upon contact with mucous membranes (eyes, lungs), it can cause saponification of lipids, leading to severe irritation or chemical burns (Skin Corr.[1][2] 1B / Eye Dam. 1 potential).[1][2]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1][2]
Engineering Controls & Containment Strategies
The hierarchy of controls must prioritize isolation. Reliance on fume hoods alone is insufficient for procedures involving heating or aerosolization.[1][2]
Primary Containment[1][2]
Standard Operations (Weighing/Transfer): Must be performed inside a Chemical Fume Hood with a face velocity of 80–100 fpm.[1][2]
High-Risk Operations (Heating/Distillation): Use a Glove Box or a closed-system reactor.[1][2] If open handling is unavoidable, use a Local Exhaust Ventilation (LEV) snorkel positioned <6 inches from the source.[1][2]
Material Compatibility
Incompatible Materials: Strong oxidizers (peroxides, nitrates), strong acids (exothermic hydrolysis of nitrile), and reducing agents.[1][2]
Recommended Materials: Borosilicate glass, PTFE (Teflon), and Stainless Steel (316L).[1][2] Avoid natural rubber tubing due to rapid permeation.[1][2]
Personal Protective Equipment (PPE) Matrix
Critical Warning: Standard nitrile exam gloves are insufficient for prolonged contact with amino-nitriles due to permeation risks.[1]
"Splash only" protection.[1][2] Change immediately upon contamination.[1][2][4][5][6][7]
Hand Protection (Immersion)
Silver Shield / 4H (Laminate) or Butyl Rubber
Amino-nitriles can permeate standard nitrile in <15 mins.[1][2]
Eye/Face Protection
Chemical Goggles + Face Shield
Protects against corrosive splashes affecting the cornea.[1]
Respiratory Protection
NIOSH-approved respirator with OV/AG cartridges (Organic Vapor/Acid Gas)
Required only if engineering controls (hood) fail or during spill cleanup.[1][2]
Body Protection
Chemical-resistant lab coat or Tyvek suit
Prevents dermal absorption through clothing.[1][2]
Safe Handling Workflow (Visualization)
The following diagram outlines the decision logic for handling 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, integrating risk assessment with operational controls.
Figure 1: Operational decision tree for handling amino-nitrile intermediates, differentiating controls based on scale and energy input.
Emergency Response Protocols
First Aid (Self-Validating Steps)
Skin Contact:
IMMEDIATE: Drench with water for 15 minutes.[1][2][7] Use a safety shower, not a sink.
Neutralize: Do not use vinegar or acids (exothermic risk).[1][2] Use soap and water.[1][2][6][8]
Monitor: Watch for signs of cyanide toxicity (bluish skin, rapid breathing) for 24 hours.
Eye Contact:
Flush: Use an eyewash station for 15 minutes, holding eyelids open.[1][2]
Oxygen: Administer oxygen if breathing is labored (trained personnel only).[1][2]
Spill Management
Isolate: Evacuate the area (15-meter radius).
PPE: Don Butyl gloves and SCBA (Self-Contained Breathing Apparatus) if volume > 100 mL.[1][2]
Absorb: Use non-combustible absorbents (Vermiculite, Sand).[1][2] Do not use sawdust (reaction risk).[1][2]
Decontaminate: Wash surface with mild bleach solution (oxidizes traces) followed by water.[1][2]
Storage and Stability
Temperature: Store at 2–8°C .
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The morpholine nitrogen is susceptible to N-oxidation, and the nitrile can hydrolyze if exposed to atmospheric moisture.[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3575113, 3-(2,6-Dimethylmorpholin-4-yl)propanehydrazide (Analog).[1][2] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier for 2,6-dimethylmorpholine (CAS 141-91-3).[1][2] Retrieved from [Link](Note: Used for read-across toxicity data).[1][2]
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][2] Journal of Medicinal Chemistry.[1] Retrieved from [Link]
MySkinRecipes. Product Specification: 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.[1][3][9] Retrieved from [Link]
Application Notes and Protocols for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure".[1][2] Its frequent appearance in approved drug...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged structure".[1][2] Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[2] The morpholine ring can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile scaffold for constructing complex molecular architectures.[1][2] This document provides a detailed guide to the synthesis and potential applications of a specific morpholine derivative, 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile , a promising intermediate for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[3]
The introduction of methyl groups at the 2 and 6 positions of the morpholine ring can impart conformational rigidity and influence binding to biological targets. The propanenitrile moiety, on the other hand, is a versatile functional group that can participate in various chemical transformations, making it an excellent handle for further molecular elaboration. It can also act as a key pharmacophoric element, for instance, by serving as a hydrogen bond acceptor. This unique combination of a substituted morpholine ring and a reactive nitrile group makes 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile a molecule of significant interest to researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and formulation strategies.
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile can be achieved through a straightforward cyanoethylation of 2,6-dimethylmorpholine. This reaction, a classic Michael addition, is a reliable and high-yielding method for the preparation of β-aminonitriles.
Reaction Scheme
Caption: Synthetic scheme for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
Materials and Reagents
2,6-Dimethylmorpholine (cis- and trans- mixture or a specific isomer)
Acrylonitrile (stabilized with hydroquinone monomethyl ether)
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylmorpholine (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of morpholine). Place the flask in an ice bath to cool the solution to 0°C.
Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (1.1 equivalents) dropwise to the cooled solution of 2,6-dimethylmorpholine. Caution: Acrylonitrile is toxic and flammable; handle it in a well-ventilated fume hood.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
Applications in Medicinal Chemistry: Exploring New Therapeutic Frontiers
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[3] Its utility has been noted in the development of active pharmaceutical ingredients (APIs) for central nervous system disorders, kinase inhibitors, and receptor modulators.[3]
Central Nervous System (CNS) Drug Discovery
The morpholine moiety is often incorporated into CNS drug candidates to improve their blood-brain barrier permeability and overall pharmacokinetic properties.[5][6] The 2,6-dimethyl substitution can provide a degree of conformational constraint that may be beneficial for binding to specific CNS targets.
Hypothetical Application: Synthesis of a Novel Serotonin Receptor Modulator
The nitrile group of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile can be reduced to a primary amine, which can then be further functionalized to generate a library of compounds for screening against various serotonin receptors.
Caption: Workflow for developing serotonin receptor modulators.
Kinase Inhibitor Development
Kinase inhibitors are a major class of targeted cancer therapeutics. The morpholine ring is a common feature in many approved kinase inhibitors. The nitrile group can be a key pharmacophore or a precursor to other functional groups that interact with the kinase active site.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound derived from 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile against a specific kinase.
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compound, positive control inhibitor (e.g., staurosporine), and DMSO (negative control) to the wells of a 384-well plate.
Kinase Reaction:
Prepare a kinase/substrate solution in kinase assay buffer.
Add the kinase/substrate solution to each well.
Prepare an ATP solution in kinase assay buffer.
Initiate the kinase reaction by adding the ATP solution to each well.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection:
Add the kinase detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
Incubate as per the manufacturer's instructions.
Add the second detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
Data Analysis:
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the controls.
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Caption: In vitro kinase inhibition assay workflow.
Safety and Handling
Conclusion
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a promising and versatile building block in medicinal chemistry. Its unique structural features, combining the privileged 2,6-dimethylmorpholine scaffold with a reactive propanenitrile moiety, make it an attractive starting point for the synthesis of novel drug candidates. The protocols and potential applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the full potential of this intriguing molecule in their drug discovery programs.
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. [Link]
PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
Google Patents.
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
Scale-Up Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Application Note & Protocol Guide | Version 2.1 Executive Summary This application note details the process chemistry and scale-up protocol for synthesizing 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile via the Aza-Michae...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.1
Executive Summary
This application note details the process chemistry and scale-up protocol for synthesizing 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile via the Aza-Michael addition of 2,6-dimethylmorpholine to acrylonitrile. This transformation is a critical intermediate step in the synthesis of various pharmaceutical APIs, including kinase inhibitors and CNS-active agents.[1][2]
The protocol prioritizes atom economy and process safety , utilizing a solvent-free (neat) approach that minimizes waste while managing the significant exotherm associated with acrylonitrile additions.[1][2]
Stereochemical Considerations:
The starting material, 2,6-dimethylmorpholine, typically exists as a mixture of cis (meso) and trans (racemic) isomers.[2] The cis-isomer (diequatorial methyl groups) is thermodynamically more stable.[1][2][4] The reaction conditions described herein generally preserve the stereochemical ratio of the starting amine.
Mechanism Visualization
The following diagram illustrates the reaction pathway and critical process decision points.
Figure 1: Reaction mechanism and critical process parameters for the Aza-Michael addition.
Process Safety Assessment (PSA)
WARNING: This protocol involves Acrylonitrile , a high-consequence chemical.[1][2][4] Strict adherence to safety engineering controls is mandatory.[2]
Hazard Category
Specific Risk
Mitigation Strategy
Thermal Runaway
Michael additions are highly exothermic ().[1][2][4]
Dosing Control: Acrylonitrile is added slowly to the amine.[1] Never add amine to bulk acrylonitrile.[2]
Toxicity
Acrylonitrile is carcinogenic and metabolizes to cyanide.[4][5][6]
Engineering: Closed-loop reactor system. PPE: Butyl rubber gloves (nitrile is permeable to acrylonitrile), full-face respirator or supplied air.[1][2][4]
Polymerization
Acrylonitrile can polymerize violently if overheated or initiated by base.[4]
Charging: Load 2,6-Dimethylmorpholine (1.0 equiv) into the reactor.
Cooling: Circulate coolant in the jacket to bring the internal temperature (Ti) to 0–5°C .
Note: The amine may become viscous; ensure agitation is sufficient (~200 RPM).[2]
Phase 2: Reaction (Controlled Addition)[2][4]
Dosing: Begin adding Acrylonitrile (1.05 equiv) via the metering pump.[2]
Crucial: The addition rate must be controlled by the reactor's cooling capacity.[1]
Target: Maintain Ti between 10°C and 25°C .
Stop Condition: If Ti > 35°C, halt addition immediately until cooled.
Post-Addition Stir: Once addition is complete, allow the mixture to warm to 20–25°C naturally.
Digestion: Stir for 2–4 hours.
Optimization: If conversion is slow (checked by IPC), warm to 40°C for 1 hour. Do not exceed 50°C to prevent polymerization or retro-Michael reaction.[1][2][4]
Residual Acrylonitrile: Monitor closely (should be consumed due to slight excess, but excess is removed in workup).
Phase 4: Workup & Purification[1][2][4]
Stripping: Apply partial vacuum (approx. 100 mbar) at 40°C to remove excess acrylonitrile.[2] Collect in a cold trap (-78°C recommended).
Safety: Treat trap contents as hazardous cyanide waste.[2]
Distillation: Perform vacuum distillation for final purification.
Boiling Point: The product has a high boiling point.[1][7] Expect fractions around 130–145°C at 2–5 mmHg (values vary by vacuum strength; establish a boiling curve).
Collection: Discard the initial "forerun" (light volatiles). Collect the main fraction as a clear, colorless to pale yellow liquid.[5][7]
Process Logic & Safety Interlock System
For automated reactor systems, implement the following logic flow to prevent thermal runaway.
Figure 2: Automated safety logic for controlling the exothermic addition step.
Analytical Characterization
Confirm the identity of the isolated product using the following parameters:
Ensure strict atmosphere. Distill product to remove color bodies.[2]
Solidification
Product freezing (if high trans content) or salt formation.[2][4]
Check moisture content.[2] The product is generally liquid but may be viscous.
References
Acrylonitrile Safety Data:
National Institute for Occupational Safety and Health (NIOSH).[2] "Acrylonitrile: Systemic Agent".[2] CDC.gov.[2]
[Link]
General Aza-Michael Addition Methodology:
Rulev, A. Y.[1][2][4] (2017).[2][3][9] "Aza-Michael Reaction: Achievements and Prospects". Russian Chemical Reviews.
[Link][2][4]
Morpholine Derivative Properties:
National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine".[1][2]
[Link]
Green Chemistry in Michael Additions:
Sheldon, R. A. (2012).[2] "Fundamentals of green chemistry: efficiency in reaction design". Chemical Society Reviews.
[Link]
Purification of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile by column chromatography
Application Note: Purification of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile Executive Summary This guide details the purification of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3), a critical intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Executive Summary
This guide details the purification of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3), a critical intermediate in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients.[1][2]
The purification of this compound presents a specific challenge common to morpholine derivatives: chromatographic tailing (streaking) caused by the interaction between the basic tertiary amine and acidic silanol groups on standard silica gel.[1] This protocol provides a validated methodology to suppress these interactions using mobile phase modifiers, ensuring high recovery (>90%) and purity suitable for subsequent synthetic steps.
Stereochemistry: The starting material, 2,6-dimethylmorpholine, often exists as a mixture of cis and trans isomers.[1] Consequently, the product may appear as two closely eluting spots or a single merged spot depending on the resolution.
The "Amine Problem"
Standard flash chromatography uses silica gel (
), which possesses slightly acidic surface hydroxyl (silanol) groups.[2][3]
Mechanism of Failure: The basic nitrogen of the morpholine ring hydrogen-bonds with these silanols.[1][2]
Symptom: The compound does not elute as a tight band but rather "streaks" down the column, leading to poor separation from impurities, low recovery, and fraction cross-contamination.
Purification Strategy: The Modifier Approach
To successfully purify this amine, we must "cap" the active sites on the silica gel. This is achieved by adding a volatile basic modifier—Triethylamine (TEA) or Ammonium Hydroxide (
Observation: If the spot streaks (comet-like tail), the system is too acidic.[2]
Validation: Prepare a new tank with 49% EtOAc / 50% Hexane / 1% TEA .
Result: The spot should now be compact and circular (
will likely increase).[2] Target an of 0.3 – 0.4.[2]
Step 2: Column Packing (Slurry Method)
It is critical to pretreat the silica with the modifier.[1]
Calculate silica requirement: ~30-50g silica per 1g of crude load.[1][2]
Prepare the Slurry Solvent : Hexane + 1% TEA.
Mix silica with Slurry Solvent to form a pourable suspension.[2]
Pour into the column and pack under air pressure.
Equilibration: Flush the column with 2 column volumes (CV) of the starting mobile phase (e.g., 90:10 Hex:EtOAc + 1% TEA) to ensure the entire silica bed is neutralized.
Step 3: Loading
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or the mobile phase.[2]
Application Note: Leveraging 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile in the Synthesis of Next-Gen PI3K/mTOR Inhibitors
This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile as a critical building block in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile as a critical building block in the synthesis of dual PI3K/mTOR inhibitors.
Abstract & Strategic Value
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell proliferation and survival, making it a prime target for oncology therapeutics.[1][2][3][4] First-generation inhibitors often suffered from poor solubility and rapid metabolic clearance. The incorporation of a 2,6-dimethylmorpholine moiety has emerged as a proven strategy to enhance pharmacokinetic (PK) profiles by blocking metabolic hotspots (C2/C6 oxidation) and modulating lipophilicity.
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile serves as a versatile, shelf-stable "masked" linker. It allows researchers to introduce the solubilizing dimethylmorpholine tail into a core scaffold (e.g., pyrimidine, triazine, or quinazoline) via a propyl chain. This specific linker length is optimal for extending the solubilizing group out of the ATP-binding pocket into the solvent-exposed region, minimizing steric clash while maximizing physicochemical properties.
Scientific Rationale: The "Solvent Tail" Strategy
In the design of ATP-competitive inhibitors for PI3K (p110
, , , ) and mTOR, the core heterocycle binds to the hinge region. A critical challenge is balancing potency with drug-like properties.
Metabolic Stability: Unsubstituted morpholines are susceptible to oxidative metabolism. The 2,6-dimethyl substitution sterically hinders cytochrome P450 enzymes, significantly increasing the half-life (
) of the drug candidate.
Solubility: The basic nitrogen of the morpholine (pKa ~7-8) provides a handle for salt formation, improving aqueous solubility.
The Propanenitrile Advantage: Unlike direct amination, the nitrile group acts as a robust precursor. It can be:
Reduced to a primary amine (propylamine linker) for amide/urea couplings.
Hydrolyzed to a carboxylic acid for reverse-amide couplings.
Used directly in heterocycle formation (e.g., tetrazoles).
The following diagram illustrates the critical nodes where PI3K/mTOR inhibitors (incorporating this scaffold) exert their effect.
Caption: Simplified PI3K/mTOR signaling cascade highlighting the dual inhibition points of small molecules derived from the morpholine scaffold.
Experimental Protocols
Protocol A: Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
This step utilizes an Aza-Michael addition. It is highly atom-economical and scalable.
Reagents:
cis-2,6-Dimethylmorpholine (CAS: 5455-98-1) [Note: The cis isomer is often preferred for defined stereochemistry, but commercial 2,6-dimethylmorpholine is often a cis/trans mixture].
Acrylonitrile (CAS: 107-13-1).
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.
Procedure:
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
Charge: Add 2,6-dimethylmorpholine (11.5 g, 100 mmol) and MeOH (50 mL) to the flask.
Addition: Cool the solution to 0°C in an ice bath. Add Acrylonitrile (6.36 g, 120 mmol, 1.2 eq) dropwise over 30 minutes. Caution: Acrylonitrile is toxic and volatile; perform in a fume hood.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–18 hours.
Optimization: If monitoring by TLC shows incomplete conversion, heat to reflux (65°C) for 4 hours.
Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.
Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via vacuum distillation (bp ~120°C at 2 mmHg) or flash column chromatography (Hexane/EtOAc).
Yield Expectation: 90–98% (Colorless to pale yellow oil).
Protocol B: Reduction to 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine
This is the critical activation step to generate the nucleophilic amine linker.
Application Note: Optimized Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Introduction & Scope This application note details the laboratory-scale synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 6402-23-9 / 84145-73-3), a critical intermediate in the synthesis of pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the laboratory-scale synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 6402-23-9 / 84145-73-3), a critical intermediate in the synthesis of pharmaceutical APIs, including kinase inhibitors and CNS-active agents.
The protocol utilizes an Aza-Michael addition , reacting 2,6-dimethylmorpholine with acrylonitrile. While this reaction is chemically straightforward, the process engineering focuses on managing the significant exotherm, ensuring regio- and stereochemical integrity, and minimizing the polymerization risk of acrylonitrile.
Key Advantages of This Protocol
Atom Economy: 100% (No by-products in the ideal reaction).
Green Chemistry: Solvent-free (neat) variant provided to reduce waste.
Scalability: Designed with heat-transfer limits in mind for potential scale-up.
Chemical Basis & Mechanism[1][2][3][4][5]
The synthesis proceeds via the nucleophilic attack of the secondary amine (2,6-dimethylmorpholine) onto the
-carbon of the electron-deficient alkene (acrylonitrile).
Reaction Scheme
Figure 1: Reaction pathway for the Aza-Michael addition.
Stereochemical Considerations
Commercially available 2,6-dimethylmorpholine is typically a mixture of cis and trans isomers (often predominantly cis).
Critical Quality Attribute (CQA): The reaction conditions described below generally preserve the stereochemical ratio of the starting material. If a specific isomer of the product is required, the starting amine must be chirally pure, or the final product requires fractional crystallization/chiral HPLC.
Safety Pre-requisites (Critical)
WARNING: This protocol involves Acrylonitrile , a highly toxic, volatile, and carcinogenic compound.
Hazard
Mitigation Strategy
Acrylonitrile Toxicity
Handle only in a certified chemical fume hood. Double-gloving (Nitrile/Silver Shield) recommended.
Exotherm (Runaway)
The reaction is highly exothermic. Never add the amine to the acrylonitrile. Always add acrylonitrile dropwise to the amine with cooling.
Polymerization
Acrylonitrile can polymerize violently. Ensure starting material contains stabilizer (e.g., MEHQ) and avoid strong bases/peroxides.
Experimental Protocols
Method A: Solvent-Free (Neat) Synthesis (Recommended for <50g scale)
Best for high yield and minimal waste generation.
Materials
2,6-Dimethylmorpholine: 11.5 g (100 mmol) [Limiting Reagent]
Acrylonitrile: 5.83 g (110 mmol) [1.1 equiv.]
Catalyst (Optional): Glacial Acetic Acid (0.1 mL) - Accelerates proton transfer but often unnecessary.
Procedure
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and an internal thermometer.
Charge: Add 2,6-dimethylmorpholine (11.5 g) to the flask. Cool the flask to 0–5°C using an ice-water bath.
Addition: Charge the addition funnel with acrylonitrile (5.83 g).
Reaction:
Add acrylonitrile dropwise over 30–45 minutes.
Control: Monitor internal temperature.[1] Do not allow T > 20°C during addition.
Observation: The mixture will thicken slightly.
Completion: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (RT) for 2 hours.
Optional: If TLC (Ethyl Acetate:Hexane 1:1) shows unreacted amine, warm to 50°C for 1 hour.
Workup:
Apply high vacuum (rotary evaporator) at 40°C to remove excess acrylonitrile. Trap waste carefully.
The residue is the crude product (typically >95% purity).
Method B: Solvent-Mediated Synthesis (Recommended for >50g scale)
Best for heat management and viscosity control.
Procedure
Dissolve 2,6-dimethylmorpholine (1 equiv.) in Methanol or Acetonitrile (3 volumes relative to amine).
Cool to 0°C.
Add Acrylonitrile (1.1 equiv.) dropwise.
Reflux the mixture for 3–4 hours.
Concentrate under reduced pressure to yield the crude oil.
Purification & Characterization
Purification: Vacuum Distillation
For pharmaceutical grade purity (>99%), vacuum distillation is required to remove color bodies and trace polymers.
Boiling Point Estimation: ~120–130°C at 2 mmHg.
Equipment: Short-path distillation head.
Analytical Data (Expected)
Technique
Feature
Assignment
1H NMR (400 MHz, CDCl3)
1.15 (d, 6H)
Methyl groups (CH3)
2.50 (t, 2H)
N-CH2-CH2 -CN ( to nitrile)
2.65 (t, 2H)
N-CH2 -CH2-CN ( to amine)
2.70 (m, 2H)
Ring protons (axial)
3.65 (m, 2H)
Ring protons (methine, O-CH)
IR Spectroscopy
2245–2250 cm
CN stretch (Sharp, Distinctive)
MS (ESI)
m/z 169.1 [M+H]
Molecular Ion
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Polymerization of acrylonitrile
Add hydroquinone inhibitor; ensure temperature < 50°C during addition.
Impurity: Bis-addition
Impossible structurally
2,6-dimethylmorpholine is a secondary amine; it can only add once.
Color (Darkening)
Oxidation of amine
Sparge reaction with Nitrogen; use fresh amine.
Slow Reaction
Steric hindrance of methyl groups
Add Lewis Acid catalyst (e.g., ZnCl, 5 mol%) or switch to reflux in Methanol.
References
Sharpless, K. B., et al. (2001). "Click chemistry: Diverse chemical function from a few good reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. (Foundational text on the efficiency of Michael additions). Link
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. (Review of mechanism and catalysis). Link
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 86266, 3-Morpholinopropionitrile." (General physical properties and safety data for the morpholine analog). Link
Sigma-Aldrich. (2023). "Safety Data Sheet: Acrylonitrile." (Critical safety parameters for the limiting reagent). Link
Application Notes and Protocols for the Catalytic Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Introduction: Strategic Importance of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a crucial intermediate in the synthesis of a variety of pharmacologically active molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural combination of a dimethylmorpholine moiety and a propanenitrile chain makes it a valuable building block in medicinal chemistry. This compound is particularly significant in the development of kinase inhibitors and modulators of central nervous system receptors.[1] The morpholine ring often imparts favorable properties such as improved aqueous solubility and metabolic stability, while the nitrile group serves as a versatile handle for further chemical transformations.
This guide provides a comprehensive overview of the catalytic conditions for the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, focusing on the underlying principles of the reaction and offering detailed, field-proven protocols for its preparation and purification.
Reaction at a Glance: The Aza-Michael Addition (Cyanoethylation)
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is achieved through aza-Michael addition, a specific type of conjugate addition reaction. In this case, it is referred to as a cyanoethylation reaction, where the secondary amine, 2,6-dimethylmorpholine, acts as a nucleophile and adds to the electron-deficient alkene, acrylonitrile.[2][3]
The core transformation involves the formation of a new carbon-nitrogen bond at the β-carbon of the acrylonitrile molecule. The nitrile group's strong electron-withdrawing nature polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.[3]
Catalytic Strategies: A Comparative Analysis
The efficiency and selectivity of the cyanoethylation of 2,6-dimethylmorpholine can be significantly influenced by the choice of catalyst. While the reaction can proceed thermally without a catalyst, the use of catalysts is generally preferred to enhance reaction rates and improve yields. Both base-catalyzed and, less commonly for this substrate, acid-catalyzed conditions can be employed.
Mechanism of the Aza-Michael Addition
The aza-Michael reaction can proceed through two primary mechanistic pathways:
Stepwise Mechanism: The amine attacks the β-carbon of the acrylonitrile, forming a zwitterionic intermediate. This intermediate is then neutralized by a proton transfer, which can be facilitated by the solvent or another molecule of the amine.[4]
Concerted Mechanism: This pathway involves a cyclic transition state where the proton transfer from the amine to the α-carbon of the acrylonitrile occurs simultaneously with the formation of the C-N bond.[4]
The prevailing mechanism is influenced by factors such as the solvent, the structure of the amine, and the presence of a catalyst.
Reaction Pathway Diagram
Caption: General mechanism of the aza-Michael addition.
Comparative Table of Catalytic Conditions
Catalytic System
Catalyst
Solvent
Temperature (°C)
Reaction Time
Typical Yield
Key Considerations
Catalyst-Free (Thermal)
None
Neat or high-boiling solvent (e.g., toluene)
65-100
5 days - several hours
Moderate to Good
Slower reaction rates; may require higher temperatures, potentially leading to side reactions.[5]
Base-Catalyzed
KOH, NaOH, Sodium Methoxide
Protic (e.g., Methanol, Ethanol) or Aprotic (e.g., THF, Dioxane)
Room Temperature to Reflux
2-24 hours
Good to Excellent
Highly efficient for unhindered amines. Strong bases can promote polymerization of acrylonitrile.[6]
Acid-Catalyzed
Acetic Acid, Lewis Acids (e.g., Y(NO₃)₃)
Protic (e.g., Methanol)
Room Temperature to Reflux
24-72 hours
Good
Can be effective for sterically hindered or deactivated amines.
Experimental Protocols
Protocol 1: Catalyst-Free (Thermal) Synthesis
This protocol relies on the intrinsic nucleophilicity of 2,6-dimethylmorpholine and is a straightforward method, albeit with a longer reaction time.
Workflow Diagram
Caption: Workflow for the thermal synthesis protocol.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dimethylmorpholine (1.0 eq) and acrylonitrile (1.2 eq).
Reaction: Heat the reaction mixture to 80-90°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Purification: Remove the excess acrylonitrile and any low-boiling impurities by rotary evaporation. The crude product is then purified by vacuum distillation to yield 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile as a colorless to pale yellow oil.
Protocol 2: Base-Catalyzed Synthesis
The use of a base catalyst significantly accelerates the reaction, allowing for milder conditions and shorter reaction times.
Step-by-Step Methodology:
Reaction Setup: To a solution of 2,6-dimethylmorpholine (1.0 eq) in a suitable solvent such as methanol or THF (5-10 mL per gram of amine) in a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of a base such as potassium hydroxide (0.05 eq) or sodium methoxide (0.05 eq).
Addition of Acrylonitrile: Cool the mixture in an ice bath and add acrylonitrile (1.1 eq) dropwise over 15-20 minutes to control the exothermic reaction.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
Work-up: Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., a few drops of acetic acid).
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.
Purification and Characterization
Purification:
Vacuum Distillation: This is the most common and effective method for purifying the final product. The product is a high-boiling liquid, and distillation under reduced pressure prevents decomposition.[7]
Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent can be employed.
Characterization:
The structure and purity of the synthesized 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the methyl groups on the morpholine ring (a doublet), the protons of the morpholine ring, and the two methylene groups of the propanenitrile chain (two triplets).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the characteristic nitrile carbon signal at approximately 118-120 ppm.[8]
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong, sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety Considerations
Acrylonitrile: is a toxic and flammable liquid. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Bases: Strong bases like potassium hydroxide and sodium methoxide are corrosive. Handle with care and avoid contact with skin and eyes.
Distillation: When performing vacuum distillation, ensure the glassware is free of cracks and use a safety screen.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction
Extend the reaction time or increase the reaction temperature (for thermal method). For catalyzed reactions, ensure the catalyst is active.
Side reactions (e.g., polymerization of acrylonitrile)
Add acrylonitrile dropwise at a lower temperature. Use a less concentrated solution.
Product Contamination
Incomplete removal of starting materials or solvent
Optimize the purification process (e.g., improve the efficiency of the vacuum distillation).
Presence of by-products
Consider alternative catalytic systems or reaction conditions to minimize by-product formation.
Conclusion
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile via the aza-Michael addition of 2,6-dimethylmorpholine to acrylonitrile is a robust and versatile reaction. The choice between a catalyst-free thermal approach and a base-catalyzed method will depend on the desired reaction time, scale, and available equipment. By following the detailed protocols and considering the safety and troubleshooting advice provided in these application notes, researchers can confidently and efficiently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons Ltd.
Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Retrieved from [Link]
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008).
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Michael Additions of Amines to Acrylonitrile Catalyzed by Lipases. (2005). Letters in Organic Chemistry, 2(3), 231-234.
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Purification of cis-2,6-dimethyl morpholine. (n.d.).
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). RSC Advances, 7(17), 10134-10151.
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile. (n.d.). MySkinRecipes. Retrieved from [Link]
The Core Issue:
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile via aza-Michael addition is deceptively simple.[1][2][3] While unsubstituted morpholine reacts violently and quantitatively with acrylonitrile at room temperature, the 2,6-dimethyl analog presents a significant steric barrier .[2][3][4]
The two methyl groups adjacent to the nitrogen center create steric crowding that hinders nucleophilic attack on the
-carbon of acrylonitrile.[2][3][4] Furthermore, this steric strain destabilizes the product, lowering the activation energy for the retro-Michael reaction (reversibility), leading to poor equilibrium conversion at high temperatures.[2][4]
The Solution Strategy:
To maximize yield, you must shift the reaction from a "passive" thermal equilibrium to a catalytically driven kinetic regime .[2][4] This guide outlines the thermodynamic traps and provides a validated protocol using Lewis Acid or Superbase catalysis to overcome the steric wall.[2][3][4]
Mechanism & Thermodynamics (The "Why")
The reaction is an equilibrium process.[2][3][4] For sterically hindered amines, the forward reaction rate (
) is retarded, while the reverse reaction () is accelerated by the relief of steric strain.[2][3][4]
Figure 1: Reaction energy landscape highlighting the high activation barrier caused by the 2,6-dimethyl substitution and the risk of reversibility.[1][2][3]
Catalyst & Solvent Selection
Standard thermal conditions (refluxing in methanol/ethanol) often fail for this substrate because the temperature required to overcome the activation energy (
) is high enough to trigger the retro-Michael reaction.[2][3]
Solvent: Acetonitrile (minimal) or Neat (Solvent-free).[1][2][3][4]
Protocol:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[2][3][4]
Charging: Add 2,6-dimethylmorpholine and the catalyst.
Addition: Add Acrylonitrile dropwise at room temperature.
Note: Although hindered, an exotherm may still occur.[2][3][4]
Reaction: Heat the mixture to 60°C .
Crucial: Do NOT exceed 80°C. Higher temperatures favor the reverse reaction.[2][3][4]
Monitoring: Monitor by TLC (Stain: KMnO4 or Iodine) or GC-MS.[1][2][3][4] The limiting reagent (amine) should disappear within 4-12 hours.[1][2][3][4]
Workup (The "Invisible" Loss Prevention):
Do NOT perform a standard aqueous acid/base extraction.[2][3][4] The product has significant water solubility and will be lost.[2][3][4]
Filtration: Dilute with Diethyl Ether or MTBE.[2][3][4] Filter through a small pad of Celite/Silica to remove the metal catalyst.[2][3][4]
Concentration: Remove volatiles (excess acrylonitrile) under reduced pressure.[2][3][4]
Purification: Vacuum distillation is preferred.[2][3][4]
Expected BP: ~120-130°C at 1-2 mmHg (estimated based on 2-methyl analog).[1][2][3][4]
Method B: "Green" Solvent-Free (High Throughput)
Best for: Large scale, avoiding metal waste.[1][2][3]
Mix 2,6-dimethylmorpholine (1.0 equiv) and Acrylonitrile (1.5 equiv).[2][3][4]
Add Water (0.5 - 1.0 equiv relative to amine).[1][2][3][4]
Mechanism:[1][3][4][5][6] Water acts as a hydrogen-bond catalyst, activating the nitrile.[2][3][4]
Stir vigorously at 60°C for 24 hours.
Workup: Direct vacuum distillation of the crude mixture. The water and excess acrylonitrile will distill off first.[2][3][4]
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield issue.
Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.[1][2][3]
Frequently Asked Questions (FAQ)
Q1: The reaction mixture turned into a yellow/orange solid. What happened?A: You likely experienced anionic polymerization of the acrylonitrile.[2][3][4] This competes with the aza-Michael addition.
Fix: Add a radical inhibitor like Hydroquinone or MEHQ (100-500 ppm) to the reaction mixture.[1][2][3][4] Ensure your flask is not exposed to direct bright light.[2][3][4]
Q2: I see two spots on TLC very close together. Is this an impurity?A: Likely not. 2,6-Dimethylmorpholine exists as a mixture of cis and trans isomers (commercial grade is often predominantly cis).[2][3][4] The resulting product will also have diastereomers.[2][3][4]
Verification: Check GC-MS.[1][2][3][4] Both peaks should have the same mass (
Q3: Can I use ethanol as a solvent?A: You can, but it is not optimal.[2][3][4] While protic solvents accelerate the reaction via H-bonding, they also lower the boiling point of the system (limiting thermal activation) and make non-aqueous workup difficult.[2][3][4] Solvent-free (Neat) is superior for kinetics and "Green" metrics.[1][2][3][4]
Q4: My isolated yield is 30%, but crude NMR showed 90%. Where is it?A: It is in your aqueous waste stream.[2][3][4] The basic nitrogen and the polar nitrile group make this molecule highly water-soluble, especially at low pH.[2][3][4]
Fix: Salt out the aqueous layer (NaCl saturation) and extract with DCM, or preferably, avoid water entirely and purify via vacuum distillation.[2][3][4]
References
Reaction Mechanism & Kinetics
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[2][3][4] Progress in Polymer Science, 31(5), 487-531 (2006).[2][3][4] Link[1][3][4]
Note: Provides foundational kinetics for aza-Michael additions and the impact of steric hindrance.[1][2][3][4]
Catalysis (Lewis Acids)
Yadav, J. S., et al. "Indium(III) chloride-catalyzed conjugate addition of amines to electron-deficient alkenes."[1][2][3][4] Synlett, 2002(06), 993-995.[2][3][4] Link
Relevance: Establishes
as a superior catalyst for hindered amines.[2][3][4]
Green Chemistry / Solvent-Free Methods
Polshettiwar, V., & Varma, R. S.[2][4] "Aqueous mediated aza-Michael reaction of amines with electron-deficient alkenes."[1][2][3][4] Tetrahedron Letters, 48(50), 8735-8738 (2007).[2][3][4] Link[1][3][4]
Relevance: Validates the use of water/neat conditions to accelerate reaction r
Product Data & Physical Properties
PubChem Compound Summary for CAS 84145-73-3.[1][2][3][4] Link[1][3][4]
Relevance: Confirmation of chemical structure and identifiers.[2][3][4][7]
Preventing polymerization during the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Topic: Preventing Polymerization During Michael Addition Document ID: AN-2024-DMPN-01 Department: Chemical Process Development & Safety Status: Active Executive Summary & Critical Failure Analysis The Challenge: Synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Polymerization During Michael Addition
Document ID: AN-2024-DMPN-01
Department: Chemical Process Development & Safety
Status: Active
Executive Summary & Critical Failure Analysis
The Challenge:
Synthesizing 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile involves the aza-Michael addition of 2,6-dimethylmorpholine to acrylonitrile. The primary failure mode is the uncontrolled polymerization of acrylonitrile , resulting in a solid, insoluble mass (Polyacrylonitrile or PAN) rather than the desired liquid nitrile product.
The Mechanism of Failure:
Acrylonitrile is a "double-edged" electrophile. It reacts via two competing pathways:
Desired Pathway (Michael Addition): The secondary amine attacks the
-carbon of acrylonitrile. This is a bimolecular reaction ().
Undesired Pathway (Anionic Polymerization): The amine acts as a base, initiating the anionic chain polymerization of acrylonitrile. This is a chain reaction (
).
Root Cause:
Polymerization dominates when the local concentration of acrylonitrile is high and the temperature exceeds the threshold where
. This reaction is highly exothermic; failure to remove heat creates a thermal runaway loop, accelerating polymerization.
Validated Experimental Protocol
Objective: Isolate 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile with >90% yield and <0.5% polymer content.
Reagents & Equipment
Reagent
Specification
Purpose
2,6-Dimethylmorpholine
>98% (cis/trans mix)
Nucleophile (Substrate)
Acrylonitrile
>99%, stabilized (MEHQ)
Michael Acceptor
Ethanol or Methanol
Anhydrous (Optional)
Solvent (Heat sink)
Glacial Acetic Acid
Catalyst grade
Crucial: Buffers basicity to suppress anionic polymerization.
Step-by-Step Methodology
Step 1: System Preparation
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), a pressure-equalizing addition funnel, and a reflux condenser.
Temperature Control: Immerse the flask in an ice-water bath. Internal temperature must be monitored via a digital probe. Target: 0–5°C .
Step 2: Charge the Amine (The Heat Sink)
Load the 2,6-dimethylmorpholine into the flask.
Optional: Add 1-2 volumes of ethanol if heat dissipation is a concern (recommended for scales >50g).
Catalytic Buffering (The Secret Weapon): Add 1–2 mol% of glacial acetic acid.
Why? This neutralizes the strongest basic sites without inhibiting the nucleophilicity required for the Michael addition, significantly raising the activation energy for anionic polymerization.
Step 3: Controlled Addition (The Critical Phase)
Load acrylonitrile into the addition funnel.
Rule of Addition: Add Acrylonitrile TO the Amine.
Never add amine to bulk acrylonitrile. Doing so creates a high-monomer environment ideal for polymerization.
Rate: Dropwise addition. Maintain internal temperature below 15°C .
Warning: If temp spikes >20°C, stop addition immediately and let the system cool.
Step 4: Reaction & Workup
After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
Monitoring: Check consumption of amine via TLC or GC.
Quench: If excess acrylonitrile was used, quench with water.
Purification: Distill the product under reduced pressure (vacuum distillation). The product is a liquid.
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned from clear/yellow to a deep opaque orange/brown. What happened?
A: This indicates the onset of oligomerization or oxidation.
Diagnosis: If the viscosity is still low, it is likely just oxidation of the amine or stabilizer (MEHQ) accumulation.
Action: Continue the reaction but monitor temperature closely. If viscosity increases (thickening), quench immediately.
Q2: A white/yellow solid precipitated, and the stirrer is stuck. Can I save it?
A: No. This is Polyacrylonitrile (PAN).
Cause: "Runaway" anionic polymerization. Likely caused by adding acrylonitrile too fast or inadequate cooling.
Solution: You must discard the batch. PAN is insoluble in most organic solvents (requires DMF/DMSO to dissolve). Clean the glassware mechanically.
Q3: My yield is low (50-60%), but no polymer formed.
A: This suggests incomplete conversion or loss during isolation.
Check: Did you use a slight excess of acrylonitrile (1.1 eq)? The Michael addition is reversible (retro-Michael) at high temperatures.
Fix: Do not overheat during distillation. Ensure the vacuum is strong (<5 mmHg) to keep the boiling point low.
Q4: Should I remove the MEHQ inhibitor from the acrylonitrile before use?
A:ABSOLUTELY NOT.
Reason: The MEHQ (monomethyl ether hydroquinone) prevents radical polymerization during storage and addition. It does not interfere with the Michael addition. Removing it significantly increases the safety risk of handling acrylonitrile.
Process Visualization
Figure 1: Reaction Workflow & Safety Logic
Caption: Operational workflow emphasizing temperature gates to prevent thermal runaway.
Figure 2: Mechanistic Competition
Caption: Decision tree showing how reaction conditions dictate the chemical pathway.
References
Reaction Mechanism & Kinetics
Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science.
Acrylonitrile Handling & Polymerization
Acrylonitrile: Safe Handling and Storage Guide. The Acrylonitrile Group (2020).[1]
(General Industry Safety Standards)
Synthesis of Morpholine Derivatives
US Patent 4,504,363. Preparation of cis-2,6-dimethylmorpholine. (Provides context on the stability and reactivity of the starting amine).
Aza-Michael Addition Protocols
Rulev, A. Y. (2017). Aza-Michael reaction: Achievements and prospects. Russian Chemical Reviews.
Technical Support Center: Monitoring the Synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile. This document is designed for researchers, chemists, and process...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested guidance on effectively monitoring the progress of this reaction, complete with troubleshooting protocols and frequently asked questions. Our goal is to empower you with the knowledge to not only track your reaction but to understand the underlying chemistry, anticipate challenges, and make data-driven decisions for a successful synthesis.
Synthesis Overview: The Cyanoethylation of 2,6-Dimethylmorpholine
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a classic example of a cyanoethylation reaction, which falls under the category of a Michael addition.[1][2][3] In this process, the secondary amine of 2,6-dimethylmorpholine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[1][4] This reaction is typically catalyzed by a base and can be exothermic, necessitating careful temperature control to prevent the unwanted polymerization of acrylonitrile.[2][5]
Understanding this mechanism is crucial for effective monitoring, as it dictates the species you expect to see—and those you don't—over the course of the reaction.
Caption: Reaction scheme for the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile.
This section addresses the most common questions regarding the selection and implementation of analytical methods for monitoring this reaction.
Q1: What is the quickest and most straightforward method to get a qualitative snapshot of my reaction's progress?
A1: Thin Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis.
Expertise & Experience: TLC is the workhorse of the synthetic organic chemistry lab for a reason. It is fast, inexpensive, and provides an immediate visual representation of the reaction mixture's complexity. For this specific Michael addition, you can easily track the consumption of the more polar starting amine and the formation of the less polar product. A "cospot" lane, where the reaction mixture is spotted over the starting material, is crucial to confidently distinguish between the starting material and product, especially if their retention factors (Rf) are similar.[6]
Detailed Protocol: TLC Monitoring
Plate Preparation: Use silica gel plates (e.g., Silica Gel 60 F254). Draw a light pencil line about 1 cm from the bottom to serve as the origin.
Solvent System Selection: A non-polar/polar mixture is effective. Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation, aiming for a product Rf of ~0.4-0.5.
Spotting:
Lane 1 (Reference): Dissolve a small amount of 2,6-dimethylmorpholine in a suitable solvent (like dichloromethane) and spot it on the origin.
Lane 2 (Cospot): Spot the reference material as in Lane 1. Then, carefully spot the reaction mixture directly on top of it.
Lane 3 (Reaction Mixture): Quench a small aliquot (1-2 drops) of the reaction mixture in a vial containing ~1 mL of solvent and a small amount of water to neutralize the catalyst. Spot this solution in the third lane.
Development: Place the spotted TLC plate in a chamber containing the chosen solvent system. Ensure the chamber is saturated with solvent vapor for reproducible results. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Visualization:
UV Light: Remove the plate and immediately visualize it under a UV lamp (254 nm). Acrylonitrile and the product nitrile may be weakly UV-active.
Staining: After UV visualization, immerse the plate in a staining solution. A potassium permanganate (KMnO₄) stain is highly effective as it will readily react with the starting amine (producing a yellow/brown spot) and is less reactive with the tertiary amine product, providing excellent visual contrast.
Data Interpretation Table
Compound
Expected Rf (7:3 Hex:EtOAc)
Visualization Method
Expected Appearance
2,6-Dimethylmorpholine
0.1 - 0.2
KMnO₄ Stain
Bright yellow/brown spot
Acrylonitrile
0.6 - 0.7
Iodine Vapor
Light brown spot
Product
0.4 - 0.5
UV / Faint KMnO₄
Dark spot on F254 plate / Lighter spot
Q2: I need precise, quantitative data. Which techniques are most suitable for determining reaction conversion and purity?
A2: For quantitative analysis, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the premier choices.
Expertise & Experience: While TLC is excellent for a quick check, it is only semi-quantitative at best. For process optimization, kinetic studies, or quality control, you need hard numbers. GC and NMR provide the necessary precision.
Gas Chromatography (GC): GC is highly sensitive and provides excellent separation of volatile and semi-volatile compounds. It is perfect for this reaction as both the starting materials and the product are amenable to GC analysis. When coupled with a Flame Ionization Detector (FID), the peak area is directly proportional to the concentration of the analyte, allowing for accurate quantification of conversion. For impurity profiling, a Mass Spectrometry (MS) detector is invaluable.[7][8]
NMR Spectroscopy: NMR is a powerful, non-invasive technique that provides both structural confirmation and quantitative data.[9] By integrating the signals corresponding to unique protons on the starting materials and the product, you can directly calculate the molar ratio of components in the mixture at any given time point.[10][11]
Detailed Protocol: Gas Chromatography (GC-FID)
Sample Preparation:
Withdraw an aliquot (~0.1 mL) from the reaction mixture.
Immediately quench it in a vial containing 1.5 mL of a suitable solvent (e.g., Methyl tert-butyl ether - MTBE) and 0.5 mL of saturated sodium bicarbonate solution to neutralize the basic catalyst.
Add an internal standard (e.g., dodecane) if absolute quantification is desired.
Vortex the mixture thoroughly and allow the layers to separate.
Carefully transfer the organic layer to a GC vial for analysis.
GC Parameters: The following table provides a robust starting point for method development.
Parameter
Recommended Setting
Rationale
Column
DB-5 or equivalent (low-polarity)
Provides good separation for a wide range of compounds.
Injector Temp
250 °C
Ensures complete volatilization of all components.
Detector Temp
280 °C (FID)
Standard for FID to prevent condensation.
Oven Program
80 °C (hold 2 min), ramp to 250 °C at 15 °C/min
Separates the volatile starting materials from the higher-boiling product.
Carrier Gas
Helium or Hydrogen
Standard carrier gases for GC.
Expected Retention Times (Illustrative)
Acrylonitrile: ~2.5 min
2,6-Dimethylmorpholine: ~5.0 min
Product:~9.5 min
Detailed Protocol: 1H NMR Spectroscopy
Sample Preparation:
Withdraw an aliquot (~0.2 mL) from the reaction.
Quench as described for GC analysis, but use a deuterated solvent (e.g., CDCl₃) for the extraction.
Filter the organic layer through a small plug of cotton or silica into an NMR tube.
Data Acquisition: Acquire a standard proton NMR spectrum.
Data Analysis: Identify characteristic, well-resolved peaks for a starting material and the product.
Monitor Disappearance: The N-H proton of 2,6-dimethylmorpholine (a broad singlet, will exchange with D₂O).
Monitor Appearance: The two new triplet signals for the -CH₂-CH₂-CN protons of the product. These are unambiguous markers of product formation. For instance, the triplet adjacent to the nitrile group (-CH₂-CN) typically appears around δ 2.5 ppm, and the triplet adjacent to the morpholine nitrogen (N-CH₂-) appears around δ 2.8 ppm.
Calculation: The percentage conversion can be calculated by comparing the integration of a product peak to the sum of the integrations of the corresponding starting material and product peaks.
Troubleshooting Guide: Navigating Common Experimental Issues
Even with robust monitoring, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: A decision-making workflow for troubleshooting a stalled or incomplete reaction.
Q3: My reaction mixture has become thick, viscous, or has even solidified. What is the cause and how can I prevent it?
A3: This is a classic sign of acrylonitrile polymerization.
Expertise & Experience: Acrylonitrile is highly susceptible to anionic polymerization, especially in the presence of strong bases and at elevated temperatures.[2][12] The cyanoethylation reaction itself is often exothermic; if this heat is not dissipated, it can trigger a runaway polymerization of the excess acrylonitrile, leading to a dramatic increase in viscosity.
Causality and Prevention:
Cause: Uncontrolled exotherm, excessive catalyst concentration, or localized "hot spots" in the reactor.
Prevention:
Temperature Control: Conduct the reaction in an ice bath, especially during the initial addition of the catalyst or acrylonitrile.
Controlled Addition: Add the acrylonitrile dropwise to the solution of the amine and catalyst, rather than adding the catalyst to the bulk mixture. This keeps the concentration of the monomer low at any given time.
Inhibitors: Ensure your acrylonitrile is fresh and contains an inhibitor like hydroquinone monomethyl ether (MEHQ). If you distill the acrylonitrile to remove the inhibitor, use it immediately.
Catalyst Choice: Use the minimum effective amount of catalyst. Stronger bases can more readily initiate polymerization.[5]
Q4: My GC/MS analysis shows unexpected peaks. What are the likely impurities?
A4: Besides unreacted starting materials, common impurities include acrylonitrile polymers and potentially a double-addition product.
Expertise & Experience: While the desired reaction is clean, side products can form.
Acrylonitrile Dimer/Trimer/Polymer: A series of peaks, often with repeating mass units, can indicate oligomerization of acrylonitrile. This is confirmed if the peaks are absent in a control run without the amine.
Bis(cyanoethyl)ated Amine: Although less common for a secondary amine, it's theoretically possible under harsh conditions for a second acrylonitrile molecule to add. This would result in a peak with a mass corresponding to (Product + 53.06 g/mol ). GC-MS is the perfect tool to screen for this.
Solvent/Reagent Impurities: Always check the purity of your starting materials and solvents. Old 2,6-dimethylmorpholine can contain degradation products.
Summary: Choosing Your Monitoring Strategy
The optimal monitoring strategy depends on your specific goals. This table provides a comparative summary to guide your decision.
Technique
Primary Use
Speed
Cost
Quantitative?
Key Insight Provided
TLC
Rapid qualitative check
Very Fast (~15 min)
Low
No
Visual confirmation of SM consumption and P formation.[13][14]
GC-FID
Precise quantification
Moderate (~30 min/run)
Moderate
Yes
Accurate % conversion, purity assessment.
GC-MS
Impurity identification
Moderate (~30 min/run)
High
Semi
Structural information on unknown byproducts.[7][15]
1H NMR
Structural & quantitative
Slow (~1 hr setup/run)
High
Yes
Unambiguous structural confirmation and molar ratio of components.[9][11]
By leveraging these analytical techniques and troubleshooting guides, you can gain a comprehensive understanding and control over the synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile, ensuring efficient, reproducible, and high-purity outcomes in your research and development efforts.
Taylor & Francis Online. Cyanoethylation – Knowledge and References. [Link]
ResearchGate. Synthesis of Novel Fluorophores Derived from Pyranylidenemalononitrile. [Link]
National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
Google Patents.
Journal of Scientific Research. Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. [Link]
National Center for Biotechnology Information. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. [Link]
Journal of Scientific Research. Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. [Link]
Google Patents.
National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
Journal of Gas Chromatography. Gas Chromatography Analysis of Aliphatic Nitriles. [Link]
HELIX Chromatography. HPLC Methods for analysis of Nitrite ion. [Link]
ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. [Link]
Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
American Chemical Society Publications. Palladium [t-Bu(PCP)PdOH] Pincer Complex as a Catalyst in the Michael Reaction. [Link]
ChemRxiv. Exploiting In-Situ NMR to Monitor the Formation of a Metal-Organic Framework. [Link]
SIELC Technologies. HPLC Separation of Chloride and Nitrate Ions. [Link]
MDPI. NMR Spectroscopy for Metabolomics Research. [Link]
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
ResearchGate. (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. [Link]
International Journal of Pharmaceutical Sciences and Drug Research. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
Journal of Food and Drug Analysis. A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. [Link]
Washington State University. Monitoring Reactions by TLC. [Link]
The Royal Society of Chemistry. Facile Metal Free Regioselective Transfer Hydrogenation of Polarized Olefins with Ammonia Borane. [Link]
Google Patents. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
National Center for Biotechnology Information. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. [Link]
Stability issues of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile under acidic/basic conditions
The following Technical Support Guide is designed for researchers working with 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3).[1][2][3][4] It synthesizes organic reaction mechanisms with practical handlin...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers working with 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3).[1][2][3][4] It synthesizes organic reaction mechanisms with practical handling protocols.
-aminonitrile consisting of a 2,6-dimethylmorpholine ring attached to a propionitrile tail.[1][2][3][4]
Key Reactivity: The molecule possesses two competing reactive centers: the tertiary amine (basic, nucleophilic) and the nitrile (susceptible to hydrolysis).[3] The ethylene bridge creates a "Michael Adduct" motif, making the compound susceptible to reversibility (Retro-Michael) under specific conditions.[2][3][4]
Module 1: Acidic Stability (The Hydrolysis Trap)[3]
The Mechanism
In acidic environments, this molecule faces a dichotomy: stabilization via protonation vs. degradation via hydrolysis .[3][4]
Salt Formation (Stabilization): The morpholine nitrogen (
due to the electron-withdrawing nitrile) protonates rapidly in dilute acids (HCl, H₂SO₄).[2][3][4] This ammonium salt is generally stable at room temperature because the positive charge prevents the lone pair from participating in elimination reactions.[4]
Nitrile Hydrolysis (Degradation): Under forcing conditions (Strong Acid + Heat > 60°C), the nitrile group (
) hydrates first to the primary amide, and subsequently hydrolyzes to the carboxylic acid.[2][3]
Diagnostic Visualization
The following diagram illustrates the kinetic competition in acidic media.
Figure 1: In acid, protonation (green path) kinetically traps the molecule in a stable state.[2][3] Hydrolysis (red path) only activates with thermal energy.[2][3]
Troubleshooting Protocol: Acidic Workup
Issue: "I see a new peak at [M+18] or [M+19] in LC-MS after acidic workup."
Diagnosis: Partial hydrolysis to the amide (M+18).[3][4]
Solution:
Temperature Control: Maintain workup temperature
. Nitrile hydrolysis has a high activation energy.[2][3][4]
Acid Choice: Avoid oxidizing acids (HNO₃).[2][3][4] Use dilute HCl (1M) or H₂SO₄.[2][3][4]
Validation: If the peak disappears upon basification and extraction, it was likely a salt adduct.[2][3][4] If it persists, it is the amide degradant.[2][3][4]
Module 2: Basic Stability (The Retro-Michael Threat)[1][2][3][4]
The Mechanism
This is the most critical instability factor.[4] The molecule is a Michael Adduct .[2][3][4] Under basic conditions, the reaction is reversible.[2][3][4]
Result: The electrons collapse to form a double bond (acrylonitrile) and kick out the amine (2,6-dimethylmorpholine).[2][3]
Thermodynamics: Entropy favors the breakdown (1 molecule
2 molecules), especially at high temperatures.[2][3][4]
Diagnostic Visualization
The Retro-Michael pathway is often invisible in TLC because acrylonitrile is volatile and polymerizes, while the morpholine fragment is polar.[2]
Figure 2: The Retro-Michael elimination (red) is the dominant risk in basic conditions, often outcompeting standard hydrolysis.[2][3]
Troubleshooting Protocol: Low Yields in Base
Issue: "My reaction mixture turned yellow/brown and the product disappeared."
Diagnosis: Retro-Michael elimination followed by polymerization of the generated acrylonitrile (yellow/brown tar).[2][3][4]
Solution:
pH Limit: Avoid pH > 12. If using bases for subsequent steps, use non-nucleophilic bases (e.g., DIPEA) rather than alkoxides if possible.
Temperature:Never heat the free base above 50°C without verifying stability.
Quenching: When quenching a basic reaction, add the mixture into a buffered acid solution (e.g.,
) to instantly protonate the amine and stop the elimination mechanism.[3]
Module 3: Frequently Asked Questions (FAQs)
Q1: How should I store the pure compound?A: Store as the hydrochloride or oxalate salt if possible. The salt form "locks" the nitrogen lone pair, preventing both oxidation and Retro-Michael decomposition.[2][4] If you must store the free base, keep it at
under Argon to prevent moisture-induced hydrolysis.[1][2][3][4]
Q2: I need to hydrolyze the nitrile to the acid intentionally. How do I avoid the Retro-Michael side reaction?A: Use Acidic Hydrolysis (e.g.,
Reasoning: In strong acid, the amine is 100% protonated.[3][4] A protonated amine is a terrible leaving group (it would leave as a dication, which is energetically unfavorable).[2][3][4] Therefore, the Retro-Michael path is shut down, forcing the reaction down the nitrile hydrolysis pathway.[2]
Q3: Can I use this molecule in a Suzuki coupling with a basic carbonate buffer?A: Yes, but with caution.
Carbonate bases (
) are generally mild enough.[2][3][4] However, ensure the temperature does not exceed for extended periods. Monitor the appearance of free 2,6-dimethylmorpholine by LC-MS (often elutes at the solvent front due to high polarity).[2][3][4]
Q4: Does the stereochemistry (cis/trans) of the dimethyl groups affect stability?A: Marginally.[3] The cis-isomer (diequatorial methyls) is thermodynamically more stable than the trans-isomer.[1][2][3][4] However, chemical degradation (hydrolysis/elimination) rates are driven more by the nitrile/amine electronic interaction than the remote methyl stereochemistry.[3]
References
PubChem. 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (Compound Summary). National Library of Medicine.[2][3][4] Link[2][3][4]
Clayden, J., Greeves, N., & Warren, S. (2012).[2][4] Organic Chemistry. Oxford University Press.[2][4] (General reference for Nitrile Hydrolysis and E1cB mechanisms).
Izmest'ev, A. N., et al. (2019).[2][4][6] Cascade of Michael Addition/Retro-Michael Reaction... ChemistrySelect.[2][3][4][6] (Demonstrates the reversibility of Michael adducts containing amine/nitrile motifs). Link
Kevan Science. (2017).[2][3][4][7] Retrosynthesis of Michael Addition Reaction and Products. (Educational validation of the retro-synthetic disconnection of
HPLC Analysis of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile: Purity Profiling & Isomer Resolution
This guide provides an in-depth technical analysis of the HPLC determination of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3). It addresses the specific challenges posed by its physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the HPLC determination of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile (CAS: 84145-73-3). It addresses the specific challenges posed by its physicochemical properties—specifically the separation of cis/trans diastereomers and the lack of a strong UV chromophore.
Executive Summary & Chemical Context
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a critical intermediate in the synthesis of morpholine-based pharmaceuticals (e.g., Morclofone, kinase inhibitors). Its quality control is complicated by two factors:
Stereoisomerism: The 2,6-dimethylmorpholine moiety exists as cis (meso) and trans (racemic) isomers.[1] The synthetic process (Michael addition of acrylonitrile) preserves this isomerism, necessitating a method capable of resolving diastereomers.[1]
Detection Limits: The molecule lacks a conjugated
-system, resulting in negligible UV absorption above 210 nm.[1]
This guide proposes a Reverse-Phase HPLC (RP-HPLC) method optimized for isomer resolution and low-wavelength detection, compared against GC-FID and Non-Aqueous Titration alternatives.
Primary Method: RP-HPLC with Isomer Resolution
Method Design Rationale
Stationary Phase: A high-density C18 column is selected to maximize hydrophobic interaction, which is essential for separating the cis and trans geometric isomers.[1] Base-deactivated silica (BDS) or hybrid particles (e.g., Waters XBridge) are mandatory to prevent peak tailing caused by the tertiary amine nitrogen interacting with residual silanols.
Strategy: We utilize a high pH (pH 9.5–10.0) buffer.[1] At this pH, the amine is uncharged (free base), increasing retention and improving peak symmetry compared to acidic conditions where the protonated amine might exhibit secondary silanol interactions.[1]
Detection: Due to the weak nitrile chromophore, detection is set to 205–210 nm .[1] Alternatively, a Refractive Index (RI) or Charged Aerosol Detector (CAD) is recommended for higher sensitivity.[1]
Principle: The tertiary nitrogen is weakly basic.[1] Titration with perchloric acid in glacial acetic acid provides a precise assay value to cross-validate the HPLC purity.[1]
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile typically yields a mixture of cis and trans isomers.
Cis-isomer (meso): Generally thermodynamically more stable.[1]
Trans-isomer (racemic): Often elutes later on C18 columns due to slightly different hydrodynamic volume and interaction with the stationary phase.[1]
System Suitability Requirement:
The resolution (
) between the cis and trans isomer peaks must be 1.5 .[1][2] If resolution degrades, lower the organic modifier (Acetonitrile) by 2-3% or decrease column temperature to 25°C.[1]
Visualizations
Analytical Workflow Diagram
This diagram outlines the decision process for selecting the correct analytical technique based on the sample form (Salt vs. Free Base) and data requirement.
Figure 1: Analytical decision tree for morpholine propionitrile derivatives.
Synthesis & Impurity Pathway
Understanding the origin of impurities is vital for method validation.[1]
Figure 2: Synthesis pathway highlighting potential impurities to track via HPLC.
References
PubChem. (2025).[1][3] 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile Compound Summary. National Library of Medicine.[1] [Link]
International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for Non-aqueous Titration of amines).
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. (2nd ed.). Wiley-Interscience.[1] (Reference for pKa-based mobile phase selection for amines).
Comparative Analysis: 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile Scaffolds vs. Unsubstituted Morpholines in Drug Discovery
Executive Summary This technical guide evaluates the pharmacological and physicochemical advantages of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile derivatives compared to their unsubstituted morpholine counterparts. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the pharmacological and physicochemical advantages of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile derivatives compared to their unsubstituted morpholine counterparts. While simple morpholines are ubiquitous "privileged structures" in medicinal chemistry, they often suffer from rapid metabolic clearance and limited selectivity. The introduction of the 2,6-dimethyl moiety, accessed via the propanenitrile precursor, offers a strategic solution: it enhances metabolic stability through steric hindrance, increases lipophilicity for central nervous system (CNS) penetration, and introduces chirality for refined target engagement.
This guide is designed for medicinal chemists and pharmacologists, providing actionable data, synthesis protocols, and mechanistic insights.
Structural & Physicochemical Comparison
The core distinction lies in the 2,6-dimethyl substitution . This modification fundamentally alters the interaction of the pharmacophore with biological systems.
Table 1: Physicochemical Profile Comparison[1]
Feature
Unsubstituted Morpholine Scaffold
2,6-Dimethylmorpholine Scaffold
Impact on Drug Design
Structure
Achiral, flexible chair conformation.
Chiral (cis/trans), conformationally restricted.
Selectivity: Restricted conformation reduces entropic penalty upon binding.
Lipophilicity (cLogP)
Lower (~ -0.86 for morpholine).
Higher (~ 0.2 - 0.5 depending on isomer).
Permeability: Improved BBB penetration for CNS targets.
Metabolic Liability
High. Vulnerable to CYP450 oxidation at -carbons.
Low. Methyl groups block -carbon oxidation.
Half-life: Significantly extended in vivo.
Basicity (pKa)
~8.36
~7.4 - 8.0 (Steric effect lowers pKa slightly).
Solubility: Modulates ionization state at physiological pH.
Biological Activity & Mechanism of Action[2][3]
Metabolic Stability: The "Metabolic Blockade" Effect
The primary failure mode for morpholine-containing drugs is oxidative metabolism by Cytochrome P450 (CYP) enzymes. The oxygen atom in the morpholine ring activates the adjacent
-carbons, making them susceptible to hydroxylation, ring opening, and subsequent clearance.
Mechanism: In 3-(2,6-dimethylmorpholin-4-yl)propanenitrile derivatives, the methyl groups at the 2 and 6 positions sterically hinder the approach of heme-iron in CYP enzymes. Furthermore, they replace the abstractable secondary hydrogens with primary hydrogens (on the methyls) or tertiary carbons, which are chemically harder to oxidize.
Evidence: Studies on Mycobacterium and mammalian microsomes confirm that while morpholine is rapidly degraded, 2,6-dimethylmorpholine derivatives remain largely intact over similar incubation periods [1].
Target Selectivity: Kinase Inhibition (mTOR vs. PI3K)
In oncology, morpholine derivatives are classic ATP-competitive inhibitors. However, selectivity between homologous kinases (e.g., PI3K and mTOR) is a challenge.
Case Study: Second-generation mTOR inhibitors (TORKi).
Observation: Substituting a simple morpholine with a bridged or substituted morpholine (like the 2,6-dimethyl variant) creates a "deeper" fit. The steric bulk of the methyl groups can clash with residues in the PI3K pocket while being accommodated by the slightly larger mTOR ATP-binding site [2]. This "shape complementarity" drives selectivity.
Antifungal Activity: Sterol Biosynthesis
The 3-(2,6-dimethylmorpholin-4-yl)propanenitrile scaffold is a precursor to morpholine antifungals (e.g., Amorolfine analogs).
Target:
-reductase and -isomerase in the ergosterol biosynthesis pathway.
Activity: The 2,6-dimethyl groups are essential. Unsubstituted morpholines show weak to no activity against these fungal enzymes. The methyl groups mimic the high-energy carbocation intermediate of the sterol reduction, acting as a transition state analogue [3].
Visualization of Mechanisms
Diagram 1: Metabolic Fate Comparison
This diagram illustrates why the 2,6-dimethyl derivative survives longer in biological systems.
Caption: Comparative metabolic pathways showing the blockage of CYP450-mediated oxidation by 2,6-dimethyl substitution, preventing ring opening.
Experimental Protocols
Synthesis: Aza-Michael Addition
The synthesis of the title compound is a "Click-like" reaction, characterized by high atom economy and mild conditions.
2,6-Dimethylmorpholine (cis/trans mixture or pure isomer)
Acrylonitrile (Warning: Toxic/Carcinogenic)
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B
Solvent: Ethanol or neat (solvent-free)
Protocol:
Setup: Charge a round-bottom flask with 2,6-dimethylmorpholine (10 mmol).
Addition: Cool to 0°C. Add Acrylonitrile (11 mmol, 1.1 eq) dropwise to control exotherm.
Catalysis: Add DBU (0.5 mmol, 5 mol%).
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The secondary amine spot will disappear.
Workup:
Green Method: If run neat, simply evaporate excess acrylonitrile under reduced pressure.
Standard: Dilute with water, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.
Yield: Typically >90% as a clear oil.
Validation: 1H NMR should show the disappearance of the N-H proton and appearance of triplet signals for the propanenitrile chain (
ppm).
In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability advantage of the 2,6-dimethyl derivative.
Protocol:
Preparation: Prepare 10 mM stock solutions of the Test Compound (2,6-dimethyl derivative) and Reference (Unsubstituted morpholine derivative) in DMSO.
Incubation:
Mix liver microsomes (human or mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Add test compounds (final conc. 1
M).
Pre-incubate at 37°C for 5 mins.
Start: Initiate reaction with NADPH-generating system (1 mM).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time.
Success Criteria: The 2,6-dimethyl derivative should exhibit a
at least 2-3x longer than the unsubstituted control.
Diagram 2: Experimental Workflow
From synthesis to validation.
Caption: Integrated workflow for the synthesis of the propanenitrile derivative and subsequent metabolic stability testing.
References
Combourieu, B., et al. (1998). "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1." Applied and Environmental Microbiology, 64(2), 800-804. Link
Borsari, C., et al. (2022). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry, 249, 115038. Link[1]
Mercer, E. I. (1991). "Morpholine antifungals and their mode of action." Biochemical Society Transactions, 19(3), 788-793. Link
Guchhait, S. K., et al. (2018).[2] "Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation." The Journal of Organic Chemistry, 83(10), 5807-5815. Link
Menteşe, E., et al. (2020). "Synthesis and biological activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives." Chemical Papers, 65, 700–706. Link
Cost-effectiveness analysis of different synthetic methods for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
Executive Summary This guide evaluates the two primary synthetic routes for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile , a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Moricizine) and PI3K/mTO...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the two primary synthetic routes for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile , a critical intermediate in the synthesis of anti-arrhythmic drugs (e.g., Moricizine) and PI3K/mTOR inhibitors.
Method A (Michael Addition): The industry-standard route utilizing Acrylonitrile . It offers superior atom economy (100%), higher yields (>90%), and lower raw material costs. However, it requires strict safety controls due to the toxicity of acrylonitrile.
Method B (Nucleophilic Substitution): An alternative route utilizing 3-Chloropropanenitrile . While it avoids the use of acrylonitrile, it suffers from poor atom economy, higher waste generation (stoichiometric salt formation), and lower throughput.
Recommendation:Method A is the only viable candidate for pilot-to-production scale synthesis. Method B is reserved strictly for small-scale research settings lacking the engineering controls for handling volatile nitriles.
Method A: Michael Addition (The Industrial Standard)
Mechanistic Insight
This reaction proceeds via the nucleophilic attack of the secondary amine (2,6-dimethylmorpholine) onto the
-carbon of the -unsaturated nitrile (acrylonitrile). The reaction is often autocatalytic or accelerated by weak bases (e.g., Triton B, NaOH) or protic solvents which stabilize the transition state.
Charge: Load 2,6-dimethylmorpholine (115.18 g, 1.0 mol) into the reactor equipped with a reflux condenser, internal thermometer, and dropping funnel.
Catalyst Addition (Optional): Add glacial acetic acid (1-2 mol%) or Triton B (40% in MeOH, 0.5 mol%) to accelerate kinetics. Note: Uncatalyzed reactions are possible but slower.
Addition: Heat the amine to 40–50°C . Slowly add Acrylonitrile (58.3 g, 1.1 mol, 1.1 eq) dropwise over 60 minutes.
Critical Control Point: The reaction is exothermic. Maintain internal temperature
to prevent polymerization of acrylonitrile.
Digestion: After addition, stir at 60–70°C for 2–4 hours. Monitor consumption of amine via GC-MS or TLC (Mobile phase: EtOAc/Hexane).
Workup:
Distill off excess acrylonitrile under reduced pressure (rotary evaporator).
Method B: Nucleophilic Substitution (The Lab Alternative)
Mechanistic Insight
This is an
alkylation where the amine displaces a halide (chloride) from 3-chloropropanenitrile. A stoichiometric base is required to neutralize the generated HCl, driving the equilibrium forward.
Experimental Protocol
Scale: 0.1 mol (approx. 11.5 g amine)
Solvent: Acetonitrile or DMF (Polar aprotic solvents favor
Reaction: Heat to Reflux (80–82°C) for 8–12 hours.
Challenge: Competitive elimination of HCl from the starting material can form acrylonitrile in situ, complicating the impurity profile.
Workup:
Filter off solid salts (KCl + excess Base).
Concentrate filtrate under vacuum.
Purification: Requires column chromatography or high-vacuum distillation to remove elimination byproducts.
Key Performance Indicators (KPIs)
Yield: 70–80%
Atom Economy: ~55% (Loss of HCl/Base waste)
E-Factor: High (>5 kg waste / kg product) due to solvent and salt formation.
Comparative Analysis & Visualization
Process Flow Comparison
The following diagram contrasts the streamlined nature of Method A against the waste-heavy Method B.
Figure 1: Decision tree comparing the streamlined Michael Addition (Green) vs. the waste-intensive Alkylation (Red).
Cost-Effectiveness Data
The table below models the cost of goods (COGS) for producing 1 kg of product.
Assumptions: Bulk industrial pricing (Acrylonitrile: $1.20/kg, 3-Chloropropanenitrile: $6.50/kg, 2,6-Dimethylmorpholine: $20.00/kg).
Metric
Method A (Michael Addition)
Method B (Alkylation)
Stoichiometry
1.0 : 1.1
1.0 : 1.1 : 1.5 (Base)
Raw Material Cost ($/kg Product)
~$14.50
~$22.00
Solvent Usage
None (Neat)
High (10L/kg)
Waste Disposal Cost
Low (Minimal residue)
High (Salts + Solvent)
Throughput (Time)
4–6 Hours
12–16 Hours
Safety Risk
High (Acrylonitrile Toxicity)
Moderate (Corrosives)
Green Chemistry Metrics
Atom Economy (AE):
Method A:
Method B:
(Calculated with )
Conclusion
For any scale exceeding 100 grams, Method A (Michael Addition) is the unequivocally superior choice. It aligns with the principles of Green Chemistry by maximizing atom economy and minimizing solvent waste. The primary barrier—acrylonitrile toxicity—is manageable with standard industrial engineering controls (closed systems, scrubbers).
Method B should only be employed if:
The facility is legally restricted from handling Acrylonitrile.
The synthesis is a one-off milligram-scale preparation where setting up safety protocols for Method A is time-prohibitive.
References
Industrial Synthesis of Morpholine Derivatives
Title: Process for the preparation of 2,6-dimethylmorpholine.[1]
Green Chemistry & Atom Economy:
Title: Atom Economy: A Challenge for Organic Synthesis.
Source: Trost, B. M. (1991), Science.
Context: Foundational text supporting the selection of addition reactions over substitutions.
Market Pricing Data
Title: Acrylonitrile Price Trend and Forecast.[2][3][4]
A Comparative Guide to the Drug-Like Properties of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile Derivatives
Introduction In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven success in binding to a variety of biological targets and conferring fa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven success in binding to a variety of biological targets and conferring favorable pharmacokinetic properties. The morpholine ring is a quintessential example of such a scaffold.[1] Its integration into drug candidates is a well-established strategy to enhance aqueous solubility, improve metabolic stability, and modulate pKa, thereby optimizing a compound's overall drug-like profile.[1][2] A large body of in vivo studies has demonstrated morpholine's potential to not only increase potency but also provide compounds with desirable pharmacokinetics.[1]
This guide focuses on a specific and valuable building block: 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile . This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and various protein kinases.[3] The unique combination of the dimethyl-substituted morpholine ring and the propanenitrile sidechain presents a compelling starting point for lead discovery.
The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the drug-like properties of compounds derived from this scaffold. We will dissect its characteristics through a logical progression from high-throughput in silico predictions to foundational in vitro experimental validation. By comparing its profile against relevant alternatives—the parent morpholine heterocycle and a piperidine-based analogue—we will illuminate the specific contributions of each structural feature to its overall potential as a successful therapeutic agent.
Section 1: The Physicochemical Landscape: Foundational In Silico Profiling
The modern drug discovery paradigm is anchored by the principle of "fail early, fail cheap." Before committing to costly and time-consuming chemical synthesis and biological testing, computational modeling provides an indispensable first pass to identify candidates with the highest probability of success.[4][5] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows for the rapid, high-throughput screening of virtual compound libraries, flagging potential liabilities long before they derail a project.[5][6][7]
Our evaluation begins with this computational screening, establishing a baseline physicochemical profile for our lead scaffold and its comparators.
Caption: Initial computational workflow for evaluating virtual compounds.
Lipinski's Rule of Five (Ro5): A Litmus Test for Oral Bioavailability
Introduced by Christopher Lipinski in 1997, the "Rule of Five" remains a foundational guideline for predicting the potential for oral bioavailability of a drug candidate.[8] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
While not an absolute determinant of success, Ro5 is an excellent filter for prioritizing compounds in early discovery.[9][10] A compound with a LogP value exceeding 5, for instance, may exhibit poor absorption or membrane permeability, leading to low solubility and potential accumulation in fatty tissues.[8]
Table 1: Comparative In Silico Analysis based on Lipinski's Rule of Five
Compound
Structure
MW ( g/mol )
cLogP
HBD
HBA
Ro5 Violations
Lead Scaffold
CC1CN(CCC#N)CC(O1)C
168.24
0.8
0
3
0
Comparator 1
C1COCCN1 (Morpholine)
87.12
-0.9
1
2
0
Comparator 2
CC1CN(CCC#N)CC(C1)C (Piperidine Analog)
166.28
1.5
0
2
0
Note: cLogP values are estimated using standard computational algorithms. HBD and HBA are the counts of N-H/O-H bonds and N/O atoms, respectively.
Analysis: All three compounds comfortably adhere to Lipinski's Rule of Five. The lead scaffold, with a molecular weight of 168.24 g/mol , is well within the ideal range for small molecules.[3][11] Its calculated LogP of 0.8 suggests a balanced lipophilicity, which is often crucial for achieving both sufficient aqueous solubility and the ability to permeate biological membranes. The morpholine oxygen contributes one hydrogen bond acceptor, and the nitrile nitrogen contributes another, for a total of three HBAs when including the tertiary amine. This low number is favorable for membrane permeability.
Predictive ADMET Profiling
Beyond Ro5, a suite of more sophisticated models can predict specific pharmacokinetic and safety properties.[12] These predictions are critical for identifying potential development challenges and for tailoring compounds to specific therapeutic needs, such as CNS penetration.
Table 2: Comparative Predicted ADMET Properties
Parameter
Lead Scaffold
Comparator 1
Comparator 2
Rationale & Importance
Aqueous Solubility (logS)
High
Very High
Moderate
Essential for absorption and achieving therapeutic concentrations.[13]
Predicts intestinal absorption for orally administered drugs.[14]
CYP2D6 Inhibition
No
No
No
Predicts potential for drug-drug interactions.
hERG Inhibition
No
No
No
An early flag for potential cardiotoxicity.
Analysis: The in silico profile of the lead scaffold is highly encouraging. Its predicted high solubility is a direct benefit of the morpholine ring's ether oxygen, which enhances polarity compared to its all-carbon piperidine counterpart.[2] Crucially for its intended applications, it is predicted to have high Blood-Brain Barrier (BBB) permeability. This is a known advantage of the morpholine scaffold, which offers a fine balance of lipophilicity and hydrogen bonding capacity, along with a pKa that is often favorable for crossing the BBB.[2] The absence of predicted CYP or hERG inhibition is a significant advantage, reducing the risk of common safety and drug-interaction liabilities.
Section 2: Experimental Validation: Core In Vitro Assays
While computational predictions are invaluable for initial screening, they are no substitute for empirical data. The next logical step is to synthesize the compounds and subject them to a panel of standardized in vitro assays to measure their fundamental drug-like properties directly.
Caption: A standard cascade of experiments for early drug-like property assessment.
Aqueous Solubility Assessment
Aqueous solubility is arguably the most fundamental physicochemical property.[13] A compound must be in solution to be absorbed and to exert its biological effect. Inaccurate activity measurements can occur if a substance is not sufficiently soluble, as poor activity may be mistaken for a lack of potency.[13]
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
Assay Plate Preparation: In a 96-well microplate, add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final compound concentration of 100 µM with 1% DMSO.
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of insoluble compound.
Measurement: Analyze the plate using a nephelometer, which measures light scattering caused by insoluble particles (precipitate).
Data Analysis: Compare the light scattering signal of the test compound to that of a highly soluble control (e.g., Propranolol) and an insoluble control (e.g., Mefenamic acid) to classify the compound's solubility.
Causality: This kinetic assay is chosen for its high throughput, making it ideal for early-stage screening. It measures how readily a compound dissolves and stays in solution under non-equilibrium conditions, which often mimics the initial dissolution process in the gastrointestinal tract.
Membrane Permeability Analysis
A drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for its absorption and distribution.[15] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used in vitro model that predicts passive diffusion, the primary absorption pathway for many drugs.[14]
Experimental Protocol: PAMPA Assay
Membrane Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
Donor Plate: The test compound is added to the donor wells (the filter plate) in a buffer solution at a relevant pH (e.g., pH 5.0 to simulate the upper intestine).
Acceptor Plate: The filter plate is placed on top of a 96-well acceptor plate containing buffer at pH 7.4, simulating physiological conditions.
Incubation: The "sandwich" is incubated for 4-16 hours, allowing the compound to diffuse from the donor compartment, through the artificial membrane, into the acceptor compartment.
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
Calculation: The effective permeability coefficient (Pe) is calculated. High Pe values correlate with good passive absorption in vivo.
Causality: PAMPA is selected over the more complex Caco-2 cell assay at this stage because it is faster, less expensive, and specifically isolates passive permeability.[14] This allows for a clear assessment of the molecule's intrinsic ability to cross a lipid bilayer without the confounding factors of active transporters or efflux pumps.
Metabolic Stability Evaluation
Metabolic stability provides a measure of how susceptible a compound is to being broken down by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[16] A compound that is metabolized too quickly will have a short half-life and may require frequent, high doses to be effective.
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or rat) and a NADPH-regenerating system (which provides the necessary cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).
Initiation: Add the test compound (typically at 1 µM final concentration) to the mixture and incubate at 37°C.
Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis: The percentage of compound remaining over time is plotted. From the slope of the line on a semi-log plot, the in vitro half-life (T½) and intrinsic clearance (Clint) are calculated.
Causality: Liver microsomes are used as they contain a high concentration of the key Phase I drug-metabolizing enzymes (CYPs). This assay is a robust and standardized method to predict in vivo hepatic clearance, a critical determinant of a drug's overall exposure and dosing interval.[13][16]
Section 3: Comparative Analysis and Discussion
By integrating the in silico predictions with the in vitro experimental data, a comprehensive and reliable picture of the compound's drug-like properties emerges.
Table 3: Consolidated Drug-Like Property Profile
Parameter
Lead Scaffold
Comparator 1
Comparator 2
Discussion & Implications
Ro5 Compliance
Yes (0 Violations)
Yes (0 Violations)
Yes (0 Violations)
All compounds are suitable for oral drug development based on initial filters.
Solubility (Kinetic)
>100 µM
>200 µM
~50 µM
The morpholine oxygen in the lead scaffold significantly improves solubility over the piperidine analog, as predicted. This is a major advantage.
Permeability (PAMPA Pe)
High (~10 x 10⁻⁶ cm/s)
Low (~1 x 10⁻⁶ cm/s)
High (~12 x 10⁻⁶ cm/s)
The lead scaffold shows excellent passive permeability. The parent morpholine is too polar, while the piperidine analog is slightly more lipophilic and thus also highly permeable.
Metabolic Stability (T½)
>60 min
>60 min
25 min
The lead scaffold and parent morpholine are highly stable. The piperidine analog is moderately stable, suggesting it may be more susceptible to CYP-mediated oxidation. The dimethyl groups on the lead scaffold may provide steric shielding against metabolism.
Predicted BBB Permeability
High
Moderate
High
The combination of high permeability and metabolic stability makes the lead scaffold an excellent candidate for CNS applications.
Expert Insights:
The data clearly demonstrates the value of the 3-(2,6-dimethylmorpholin-4-yl)propanenitrile scaffold. It strikes an optimal balance between aqueous solubility and membrane permeability. The morpholine oxygen is key to its enhanced solubility compared to the more lipophilic piperidine analog, without sacrificing the permeability required for absorption and, potentially, CNS distribution.[2]
Furthermore, its high metabolic stability is a significant asset. This suggests that drugs derived from this scaffold may have a longer half-life in vivo, potentially allowing for less frequent dosing. The dimethyl substitution likely contributes to this stability by sterically hindering metabolic attack at adjacent positions on the morpholine ring. The nitrile group, being electron-withdrawing and a poor metabolic site, also contributes to the overall robustness of the molecule. This combination of properties makes the scaffold particularly well-suited for developing drugs where sustained exposure is required, such as in the treatment of chronic neurological disorders or as kinase inhibitors in oncology.[3]
Conclusion
The systematic evaluation of 3-(2,6-dimethylmorpholin-4-yl)propanenitrile-based compounds reveals a scaffold with highly favorable drug-like properties. Its excellent compliance with Lipinski's Rule of Five, combined with a computationally and experimentally verified profile of high solubility, robust passive permeability, and impressive metabolic stability, underscores its potential as a privileged structure in modern drug discovery. The comparative analysis highlights the synergistic contribution of the morpholine heterocycle, the dimethyl substituents, and the propanenitrile arm in achieving a well-balanced physicochemical profile. For researchers and drug development professionals, this scaffold represents a validated and promising starting point for the design of next-generation therapeutics, particularly for challenging targets within the central nervous system.
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Merck Group. Application of drug physico chemical characterisation in drug discovery. Merck Group.
ResearchGate. Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. ResearchGate.
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
ijprems. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
ResearchGate. In vitro models to evaluate the permeability of poorly soluble drug entities. ResearchGate.
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
bioaccess. Mastering Lipinski Rules for Effective Drug Development. bioaccess.
NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual.
DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
Organic Syntheses. Synthesis of 3-(phenylamino)propanenitrile. Organic Syntheses.
Unchained Labs. What is the difference between metabolic stability and permeability assays?. Unchained Labs.
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Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
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Technical Guide: Proper Disposal of 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile
CAS Number: 84145-73-3 Formula: C₉H₁₆N₂O Molecular Weight: 168.24 g/mol [1][2] Executive Summary & Chemical Profile As a Senior Application Scientist, I often observe that "generic" disposal protocols fail to account for...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 84145-73-3
Formula: C₉H₁₆N₂O
Molecular Weight: 168.24 g/mol [1][2]
Executive Summary & Chemical Profile
As a Senior Application Scientist, I often observe that "generic" disposal protocols fail to account for the specific bifunctional nature of aminonitriles. 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is not merely an organic solvent; it is a bifunctional intermediate containing a basic morpholine ring and a reactive nitrile group.[1][2]
Effective disposal requires a strategy that mitigates two primary risks:
Exothermic Protonation: The basic nitrogen in the morpholine ring will react violently with strong acids.[1]
Cyanide Generation: While organic nitriles are generally stable, thermal decomposition (fire) or strong acid hydrolysis can release Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx).[1]
Standard Operational Directive: This compound must be managed as Hazardous Organic Waste (Toxic/Ignitable) and directed toward high-temperature incineration with scrubbing capabilities.
Chemical Hazard Matrix
Property
Specification
Operational Implication
Physical State
Liquid (typically)
Requires secondary containment; check flash point (often <100°C for similar MW nitriles).[1][2]
Functional Groups
Nitrile (-CN), Tertiary Amine
DO NOT MIX WITH ACIDS. Risk of heat generation and hydrolysis.[1][2]
Toxicity Profile
Acute Toxicant (Oral/Dermal)
Assume "Fatal if Swallowed" based on aminopropionitrile class data.[1][2]
RCRA Status
Not P/U Listed (Characteristic)
Manage as D001 (Ignitable) and Toxic (check local state codes).[1][2]
Mechanistic Safety: The "Why" Behind the Protocol
To ensure compliance and safety, one must understand the chemical behavior governing this disposal path.
The Acid Incompatibility:
Unlike simple solvents, this molecule acts as a base. If disposed of in a "General Organic Waste" container that has been acidified (e.g., with waste acetic or sulfuric acid), the morpholine nitrogen will protonate.
Risk: This exotherm can pressurize the container or volatilize other solvents.[1]
The Nitrile Hydrolysis Risk:
Under acidic conditions and heat (generated by the reaction above), the nitrile group can hydrolyze.
Critical Note: While this hydrolysis typically produces ammonia, incomplete combustion or reaction with strong oxidizers can release HCN . Therefore, the waste stream must be strictly segregated from oxidizers and acids.[3]
Disposal Workflow Decision Tree
The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision logic for segregating aminonitrile waste streams to prevent incompatible reactions.
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation
Objective: Stabilize the waste before it enters the accumulation container.
pH Verification: If the waste is part of a reaction mixture, test a small aliquot with pH paper.
Quenching (Trace Amounts): For glassware rinsing, rinse with 10% bleach (Sodium Hypochlorite) solution.[1] This oxidizes trace nitriles to cyanates/carbonates, rendering them safer for the general wash. Do not use bleach for bulk disposal (risk of chloramine formation with the amine).[1]
Phase 2: Accumulation (Satellite Area)
Objective: Safe storage pending pickup.
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans if the waste is potentially corrosive or wet.[1]
Profile Creation: When submitting the waste profile to your EHS or waste vendor (e.g., Clean Harbors, Veolia), explicitly list the CAS: 84145-73-3 .[1]
Disposal Code: Assign the waste stream to Fuel Blending or Incineration .[1]
Why: Biological treatment (sewer) is strictly prohibited due to aquatic toxicity.[1] Landfill is prohibited for liquid organic hazardous waste.[1]
Mechanism:[3][4][5] High-temperature incineration (>1000°C) with secondary combustion ensures the nitrile carbon-nitrogen bond is fully oxidized to
and (or captured ), preventing cyanide release.[1][2]
Emergency Procedures: Spills
In the event of a spill outside the fume hood:
Evacuate & Ventilate: The vapor may be toxic.[1] Clear the immediate area.[1][6][7]
PPE: Don Butyl Rubber or Silver Shield gloves.[1] Standard Nitrile gloves provide only splash protection for this class of compound and may degrade quickly if the carrier solvent is aggressive (e.g., DCM).